molecular formula C13H19N5O4S B1246292 2-(n-Propylthio)adenosine CAS No. 31528-53-7

2-(n-Propylthio)adenosine

Katalognummer: B1246292
CAS-Nummer: 31528-53-7
Molekulargewicht: 341.39 g/mol
InChI-Schlüssel: RZECJIGAYNYQAD-WOUKDFQISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(n-Propylthio)adenosine, also known as 2-(n-Propylthio)adenosine, is a useful research compound. Its molecular formula is C13H19N5O4S and its molecular weight is 341.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(n-Propylthio)adenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(n-Propylthio)adenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-propylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O4S/c1-2-3-23-13-16-10(14)7-11(17-13)18(5-15-7)12-9(21)8(20)6(4-19)22-12/h5-6,8-9,12,19-21H,2-4H2,1H3,(H2,14,16,17)/t6-,8-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZECJIGAYNYQAD-WOUKDFQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185423
Record name 2-(n-Propylthio)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31528-53-7
Record name 2-(n-Propylthio)adenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(n-Propylthio)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 2-(n-Propylthio)adenosine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Characterization of 2-(n-Propylthio)adenosine

Part 1: Executive Summary & Strategic Context

2-(n-Propylthio)adenosine is a critical nucleoside analogue, primarily utilized as a scaffold in the development of P2Y12 receptor antagonists (anti-thrombotics) and selective Adenosine Receptor (AR) modulators. The introduction of a thioether moiety at the C2 position of the purine ring significantly alters the electronic and steric profile of the adenosine core, enhancing lipophilicity and resistance to adenosine deaminase (ADA), thereby extending its biological half-life compared to the parent nucleoside.

This guide provides a high-fidelity protocol for the synthesis of 2-(n-propylthio)adenosine via Nucleophilic Aromatic Substitution (


) , optimized for yield and purity. It addresses the common pitfalls of C2-displacement chemistry, including competitive hydrolysis and incomplete conversion.

Part 2: Retrosynthetic Analysis & Mechanistic Logic

The synthesis relies on the inherent reactivity of the purine C2 position. While the C6 position is highly susceptible to nucleophilic attack (as seen in the conversion of inosine to adenosine), the C2 position is less electrophilic. Therefore, a potent leaving group (chloride or iodide) and forcing conditions (heat, basic environment) are required.

The Pathway:

  • Precursor: 2-Chloroadenosine . The chlorine atom serves as an excellent leaving group due to the electron-deficient nature of the pyrimidine ring in the purine system.

  • Nucleophile: 1-Propanethiol (n-Propyl mercaptan). The thiolate anion (

    
    ), generated in situ, acts as a "soft" nucleophile, preferring the "soft" electrophilic center at C2.
    
  • Mechanism:

    
     (Addition-Elimination). The thiolate attacks C2, forming a Meisenheimer-like complex, followed by the expulsion of the chloride ion.
    
Diagram: Synthetic Pathway & Logic

G Start 2-Chloroadenosine (Substrate) Inter Meisenheimer Complex Start->Inter Nucleophilic Attack (S_NAr) Reagent 1-Propanethiol + Base (NaOH/Et3N) Reagent->Inter Product 2-(n-Propylthio)adenosine (Target) Inter->Product Cl- Elimination Re-aromatization

Caption: Mechanistic flow of the


 reaction converting 2-chloroadenosine to 2-(n-propylthio)adenosine.

Part 3: Experimental Protocol

Safety Warning: 1-Propanethiol has an extremely potent, offensive odor and is toxic. All operations must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be available to quench thiol residues.

Materials & Reagents
ReagentEquiv.RoleNotes
2-Chloroadenosine 1.0SubstrateDried in vacuo over

prior to use.
1-Propanethiol 3.0 - 5.0NucleophileExcess drives reaction to completion.
Sodium Hydroxide (1N) 1.1BaseGenerates the active thiolate anion.
Ethanol (Absolute) SolventMediumProtic solvent stabilizes the transition state.
DMF (Optional) Co-solventMediumUse if solubility of 2-Cl-Ado is poor.
Step-by-Step Methodology
  • Preparation:

    • In a pressure tube or round-bottom flask equipped with a reflux condenser, suspend 2-chloroadenosine (1.0 mmol, ~301 mg) in absolute ethanol (10 mL).

    • Note: If the starting material does not dissolve well, add N,N-Dimethylformamide (DMF) dropwise (up to 2 mL) until a clear suspension/solution is achieved.

  • Activation:

    • Add 1N NaOH (1.1 mmol, 1.1 mL) to the mixture.

    • Add 1-Propanethiol (5.0 mmol, ~450 µL).

    • Expert Insight: The solution should turn slightly yellow, indicating the formation of the thiolate.

  • Reaction:

    • Method A (Sealed Tube - Recommended): Seal the tube and heat to 80–90°C for 12–16 hours. This prevents the loss of volatile propanethiol.

    • Method B (Reflux): Reflux under nitrogen atmosphere for 24 hours. Ensure the condenser is efficient to retain the thiol.

  • Monitoring:

    • Monitor via TLC (System: DCM/MeOH 9:1).

    • Observation: The starting material (

      
      ) will disappear, and a new, slightly more lipophilic spot (
      
      
      
      ) will appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize with 1N HCl or Acetic Acid to pH ~7.

    • Concentrate in vacuo to remove ethanol and excess thiol.

    • Odor Control: Treat the rotary evaporator trap with bleach immediately.

  • Purification:

    • Resuspend the residue in a minimum amount of MeOH/DCM.

    • Perform Flash Column Chromatography on silica gel.

    • Gradient: 0%

      
       10% Methanol in Dichloromethane.
      
    • Collect fractions containing the product, concentrate, and dry under high vacuum to yield a white to off-white solid.

Part 4: Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

The diagnostic signals confirm the presence of the propyl chain and the retention of the adenosine core.

NucleusSignalMultiplicityIntegrationAssignment


8.1 - 8.3
Singlet1HH-8 (Purine ring). Note: H-2 is absent.


7.3 - 7.5
Broad Singlet2H

(Exocyclic amine,

exchangeable).


5.8 - 6.0
Doublet1HH-1' (Anomeric proton).


3.0 - 3.2
Triplet2H

(Propyl

-methylene).


1.6 - 1.8
Multiplet2H

(Propyl

-methylene).


0.9 - 1.0
Triplet3H

(Propyl terminal methyl).
Mass Spectrometry (ESI-MS)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 341.39 g/mol

  • Target Ion: Look for

    
     at m/z 342.1  or 
    
    
    
    at m/z 364.1 .
UV-Vis Spectroscopy

Substitution at the 2-position with a sulfur atom causes a bathochromic shift (red shift) compared to adenosine.

  • 
    :  Expect a shift to ~273–276 nm  (in Ethanol or Methanol).
    

Part 5: Workflow Visualization

The following diagram outlines the critical decision points in the purification process to maximize yield.

Purification Crude Crude Reaction Mixture (Residue) Neutralize Neutralize to pH 7 Crude->Neutralize Evap Evaporate Volatiles (Remove Thiol) Neutralize->Evap TLC TLC Check (DCM:MeOH 9:1) Evap->TLC Column Flash Chromatography (Silica Gel) TLC->Column Separation Final Pure 2-(n-Propylthio)adenosine Column->Final Yield ~70-85%

Caption: Purification workflow ensuring removal of unreacted thiol and salt byproducts.

References

  • Kikugawa, K., et al. (1973). Platelet aggregation inhibitors. 2-Substituted adenosines. Journal of Medicinal Chemistry, 16(4), 358–364. Link

  • Cristalli, G., et al. (1992). Adenosine deaminase-resistant A1 and A2 adenosine receptor agonists and A1 antagonists. Journal of Medicinal Chemistry, 35(14), 2668–2671. Link

  • Maguire, M. H., et al. (1971). 2-Substituted adenosines. Synthesis and properties. Journal of Medicinal Chemistry, 14(5), 415–420. Link

  • Springthorpe, B., et al. (2007). From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis. Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018. Link

Pharmacological Profile of 2-(n-Propylthio)adenosine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile of 2-(n-Propylthio)adenosine , a critical tool compound in purinergic signaling research.

Executive Summary

2-(n-Propylthio)adenosine (2-PrS-Ado) is a synthetic adenosine derivative characterized by the substitution of a propylthio group at the C2 position of the purine ring. This structural modification confers a distinct pharmacological profile compared to the endogenous ligand, adenosine.

The compound serves two primary roles in drug discovery and molecular pharmacology:

  • As a Nucleoside: It acts as a potent and selective agonist of the Adenosine A2A Receptor (

    
    AR) . The C2-substitution significantly enhances affinity and selectivity for the 
    
    
    
    subtype over
    
    
    , while improving metabolic stability against adenosine deaminase (ADA).
  • As a Scaffold for Nucleotides: It functions as the core pharmacophore for high-potency P2Y12 receptor antagonists (e.g., AR-C66096, Cangrelor analogs). Phosphorylated derivatives of 2-PrS-Ado are among the most potent anti-thrombotic agents known.

This guide focuses on the physicochemical properties, receptor pharmacology, and experimental protocols for utilizing 2-(n-Propylthio)adenosine in signaling research.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertySpecification
Chemical Name 2-(propylthio)-9-beta-D-ribofuranosyl-9H-purin-6-amine
Molecular Formula

Molecular Weight 341.39 g/mol
Solubility DMSO (>10 mM), Ethanol (Low), Water (Low - requires co-solvent)
Stability Resistant to Adenosine Deaminase (ADA) due to C2-thioether steric hindrance.
Key Structural Feature 2-Propylthio group : Increases lipophilicity and induces a conformational shift favoring

receptor binding pockets.

Pharmacodynamics: Receptor Selectivity & Mechanism

Adenosine Receptor Profile (Nucleoside Form)

The 2-alkylthio substitution is a classic strategy to enhance


 selectivity. While 2-chloroadenosine is a non-selective agonist, extending the chain to a propylthio group optimizes van der Waals interactions within the 

receptor's exosite.

Table 1: Receptor Affinity Profile (


 values) 
Receptor SubtypeAffinity (

)
Functional EffectSignaling Pathway

(High Affinity)
3 – 10 nM Full Agonist

coupled


cAMP

> 500 nMWeak Agonist

coupled


cAMP

> 1000 nMWeak Agonist

coupled


cAMP

VariableLow Affinity

coupled


cAMP
Mechanism of Action: Signaling Cascade

Upon binding to the


 receptor, 2-(n-Propylthio)adenosine induces a conformational change that promotes the exchange of GDP for GTP on the 

subunit. This triggers the adenylate cyclase (AC) cascade, leading to the accumulation of cyclic AMP (cAMP).

Key Physiological Outcomes:

  • Platelets: Inhibition of aggregation via VASP phosphorylation.

  • Vasculature: Vasodilation via smooth muscle relaxation.

  • Immune Cells: Suppression of pro-inflammatory cytokine release (e.g., TNF-

    
    ).
    

A2A_Signaling Ligand 2-(n-Propylthio)adenosine Receptor A2A Receptor (GPCR) Ligand->Receptor Binding (Ki ~5nM) Gs Gs Protein (Activation) Receptor->Gs GTP Exchange AC Adenylate Cyclase Gs->AC Stimulation cAMP cAMP (Accumulation) AC->cAMP Catalysis ATP ATP ATP->AC Substrate PKA PKA (Protein Kinase A) cAMP->PKA Activation Effect Physiological Response: - Platelet Inhibition - Vasodilation - Anti-inflammation PKA->Effect Phosphorylation (e.g., VASP)

Figure 1: Signal transduction pathway activated by 2-(n-Propylthio)adenosine acting at the A2A receptor.

Experimental Applications & Protocols

In Vitro Binding Assay (Radioligand Competition)

Objective: Determine the affinity (


) of 2-(n-Propylthio)adenosine for the 

receptor.

Protocol:

  • Membrane Preparation: Use HEK293 cells stably expressing human

    
     receptors. Homogenize in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 10 mM 
    
    
    
    ).
  • Radioligand: Use [

    
    H]CGS-21680  (Specific Activity ~30-50 Ci/mmol) at a concentration of 2 nM (
    
    
    
    value).
  • Incubation:

    • Mix 50

      
      g membrane protein.
      
    • Add [

      
      H]CGS-21680.
      
    • Add increasing concentrations of 2-(n-Propylthio)adenosine (

      
       M to 
      
      
      
      M).
    • Non-specific binding control: 10

      
      M NECA or XAC.
      
    • Incubate for 90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation

Objective: Verify agonistic activity and potency (


).

Protocol:

  • Cell Seeding: Seed PC12 or CHO-

    
     cells in 24-well plates (
    
    
    
    cells/well).
  • Pre-treatment: Incubate cells with Rolipram (10

    
    M) for 30 mins to inhibit phosphodiesterase (PDE) and prevent cAMP degradation.
    
  • Stimulation: Add 2-(n-Propylthio)adenosine (0.1 nM – 10

    
    M) and incubate for 15 minutes at 37°C.
    
  • Lysis: Aspirate medium and add 0.1 M HCl to lyse cells.

  • Quantification: Assay supernatant using a competitive cAMP ELISA kit.

  • Validation: The signal should be blocked by the selective

    
     antagonist ZM-241385 .
    
Experimental Workflow: Platelet Aggregation Studies

This compound is often used to differentiate between


-mediated inhibition and P2Y-mediated activation.

Workflow Step1 1. Blood Collection (Citrated PRP) Step2 2. Pre-Incubation Add 2-(n-Propylthio)adenosine (1 - 10 µM) Step1->Step2 Step3 3. Agonist Challenge Add ADP (10 µM) to induce aggregation Step2->Step3 Step4 4. Measurement Light Transmission Aggregometry (LTA) Step3->Step4 Step5 5. Data Analysis Calculate % Inhibition of Aggregation Step4->Step5

Figure 2: Workflow for assessing anti-platelet activity using Light Transmission Aggregometry.

Therapeutic & Translational Implications[7]

The "Scaffold" Relevance: P2Y12 Antagonism

While 2-(n-Propylthio)adenosine is an


 agonist, its phosphorylated derivatives  are potent P2Y12 antagonists .
  • Cangrelor (Kengreal): An intravenous P2Y12 antagonist structurally derived from a thio-adenosine scaffold.

  • AR-C66096: A specific tool compound (2-propylthio-D-beta,gamma-dichloromethylene-ATP) used to block P2Y12 receptors in research.

  • Insight: Researchers synthesizing nucleotide analogs often start with 2-(n-Propylthio)adenosine. It is crucial to distinguish the nucleoside (A2A agonist) from the nucleotide (P2Y12 antagonist).

Neuroprotection and Inflammation

Activation of


 receptors by 2-(n-Propylthio)adenosine has shown potential in:
  • Ischemia-Reperfusion Injury: Reducing tissue damage by inhibiting neutrophil activation.

  • Parkinson's Disease: While

    
    antagonists are used for PD, 
    
    
    
    agonists like 2-PrS-Ado are studied for their anti-inflammatory properties in glial cells.

References

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. Link

  • Cristalli, G., et al. (2003). 2-Alkynyl derivatives of adenosine-5'-N-ethyluronamide: selective A2A adenosine receptor agonists with potent inhibitory activity on platelet aggregation. Journal of Medicinal Chemistry, 46(12), 2376-2386. Link

  • Hogberg, M., et al. (2012). Farnesyl pyrophosphate is an endogenous antagonist to ADP-stimulated P2Y12 receptor-mediated platelet aggregation. Thrombosis and Haemostasis, 108(1), 119-132. Link

  • Baqi, Y., et al. (2009). High-affinity, non-nucleotide-derived competitive antagonists of platelet P2Y12 receptors. Journal of Medicinal Chemistry, 52(12), 3784-3793. Link

  • Ingall, A. H., et al. (1999). Antagonists of the platelet P2T receptor: a novel approach to antithrombotic therapy. Journal of Medicinal Chemistry, 42(2), 213-220. Link

Technical Guide: 2-(n-Propylthio)adenosine Binding Affinity & Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the pharmacological profile and binding affinity of 2-(n-Propylthio)adenosine .

Executive Summary

2-(n-Propylthio)adenosine (often abbreviated as 2-PrS-Ado ) is a synthetic adenosine derivative modified at the C2 position of the purine ring. It occupies a critical niche in purinergic signaling research as a structural scaffold .[1]

While its phosphorylated anhydride derivative (PSB-0413) is a potent P2Y12 antagonist , the unphosphorylated nucleoside itself functions as a non-selective agonist at P1 (adenosine) receptors, with a preference for A1 and A2A subtypes.[1] This guide details the binding kinetics, structure-activity relationships (SAR), and experimental protocols required to characterize this ligand.

Pharmacological Profile: Binding Affinity

The binding affinity of 2-thioether-substituted adenosines is governed by the steric and lipophilic interaction of the C2-substituent with the receptor's extracellular vestibule.

Representative Affinity Data ( Values)

Note: The values below represent the consensus range for 2-alkylthioadenosine derivatives (Methyl- to Propyl-) based on SAR studies (e.g., Jacobson et al., Klotz et al.).

Receptor SubtypeAffinity (

)
Functional RoleSelectivity Profile
Adenosine A1 5 – 25 nM AgonistHigh affinity; equipotent to 2-MeS-Ado.
Adenosine A2A 10 – 40 nM AgonistModerate selectivity; lipophilic C2-tail enhances hydrophobic pocket interaction.
Adenosine A2B > 1,000 nM Weak AgonistLow affinity; lacks specific potency determinants for A2B.[1]
Adenosine A3 50 – 200 nM AgonistModerate affinity; tolerates C2-bulk better than A1 but less than A2A.
The "Nucleoside vs. Nucleotide" Dichotomy

It is critical to distinguish the nucleoside (2-PrS-Ado) from its nucleotide derivatives to avoid experimental error.

  • 2-(n-Propylthio)adenosine (Nucleoside): Activates P1 receptors (A1/A2A).

  • 2-(n-Propylthio)adenosine-5'-anhydride (Nucleotide - e.g., PSB-0413): Blocks P2Y12 receptors (

    
     nM).[2][3]
    

Critical Insight: In vivo, the nucleotide antagonist can be metabolized by ectonucleotidases (CD39/CD73) back into the nucleoside, potentially causing off-target vasodilation (via A2A) or bradycardia (via A1).[1]

Mechanism of Action: Structural Biology

The C2 position of the adenine ring faces a hydrophobic sub-pocket in the A2A receptor binding site.

Structure-Activity Relationship (SAR)
  • C2-Substitution: Replacing the hydrogen at C2 with a thioether (-S-R) increases lipophilicity.

  • Chain Length (n-Propyl):

    • A1 Receptor: Tolerance for C2 substituents is limited; propyl is near the steric limit before affinity drops.

    • A2A Receptor: The hydrophobic pocket accommodates the propyl chain, often improving selectivity ratios compared to the parent adenosine.

    • Electronic Effect: The sulfur atom donates electron density to the purine ring, stabilizing the

      
      -
      
      
      
      stacking interaction with Phe168 (in A2A).
Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways activated by 2-PrS-Ado at A1 (Gi-coupled) vs. A2A (Gs-coupled).

SignalingPathway Ligand 2-(n-Propylthio)adenosine A1R A1 Receptor (Gi-coupled) Ligand->A1R Binding (Ki ~15nM) A2AR A2A Receptor (Gs-coupled) Ligand->A2AR Binding (Ki ~25nM) Gi Gαi Protein A1R->Gi Activates Gs Gαs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Stimulates cAMP cAMP Levels AC->cAMP Modulates Effect_A1 Bradycardia Neuroprotection cAMP->Effect_A1 Decrease Effect_A2A Vasodilation Immunosuppression cAMP->Effect_A2A Increase

Caption: Divergent G-protein coupling of 2-PrS-Ado at A1 (Inhibitory) and A2A (Stimulatory) receptors.

Experimental Protocol: Radioligand Binding Assay

To determine the specific


 of 2-(n-Propylthio)adenosine, a competitive binding assay is the gold standard.
Materials
  • Membrane Prep: CHO cells stably expressing human A1 or A2A receptors.

  • Radioligands:

    • For A1:

      
       (Agonist) or 
      
      
      
      (Antagonist).[1]
    • For A2A:

      
       (Agonist).[1]
      
  • Displacer: Non-radioactive 2-(n-Propylthio)adenosine (10 pM to 100

    
    M).
    
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.4. (Add ADA 2 U/mL to degrade endogenous adenosine).[1]
    
Workflow Protocol
  • Preparation: Thaw membrane aliquots and dilute in Tris-Mg buffer.

  • Incubation:

    • Mix 50

      
      L radioligand (
      
      
      
      concentration) + 50
      
      
      L 2-PrS-Ado (serial dilution) + 100
      
      
      L membrane.
    • Incubate at 25°C for 90 minutes (equilibrium).

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Wash: 3x wash with ice-cold buffer to remove unbound ligand.

  • Quantification: Liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]
Assay Logic Diagram

AssayWorkflow Step1 Membrane Prep (hA1 or hA2A) Step2 Add Radioligand ([3H]CGS-21680) Step1->Step2 Step3 Add Competitor (2-PrS-Ado) Step2->Step3 Step4 Incubation 90 min @ 25°C Step3->Step4 Step5 Filtration (GF/B Filters) Step4->Step5 Step6 Scintillation Counting Step5->Step6

Caption: Step-by-step workflow for competitive radioligand binding characterization.

References

  • El-Tayeb, A., et al. (2006). "Synthesis and preliminary evaluation of [3H]PSB-0413, a selective antagonist radioligand for platelet P2Y12 receptors."[1][2] Bioorganic & Medicinal Chemistry Letters.

  • Jacobson, K. A., & Gao, Z. G. (2006). "Adenosine receptors as therapeutic targets."[1] Nature Reviews Drug Discovery.

  • Klotz, K. N., et al. (1998). "2-Substituted-N6-alkyladenosines: A new class of potent adenosine A1 receptor agonists." Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Cristalli, G., et al. (2003). "Adenosine Receptors: Pharmacology, Structure-Activity Relationships, and Therapeutic Potential."[1] Medicinal Research Reviews.

Sources

Cellular Targets of 2-(n-Propylthio)adenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(n-Propylthio)adenosine (2-PrS-Ado) represents a critical scaffold in purinergic pharmacology, exhibiting a dualistic profile depending on its phosphorylation state.[1] As a nucleoside, it functions primarily as a ligand for P1 adenosine receptors (specifically the A2A subtype), mediating coronary vasodilation and anti-inflammatory effects.[1] However, its structural significance is most profound as the core pharmacophore for a class of potent P2Y12 receptor antagonists .[1]

This guide dissects the cellular targets of 2-(n-Propylthio)adenosine, distinguishing between its intrinsic activity as a nucleoside and its role as a precursor for nucleotide-based antithrombotic agents (e.g., Cangrelor analogs, PSB-0413).[1]

Primary Cellular Targets[1]

The P2Y12 Receptor (Nucleotide Derivatives)

While the nucleoside itself has low affinity for P2Y receptors, its phosphorylated derivatives (e.g., 5'-monophosphate, 5'-triphosphate, or anhydride analogs) are high-affinity antagonists of the P2Y12 receptor .[1]

  • Mechanism: Competitive antagonism of ADP binding.

  • Physiological Outcome: Inhibition of platelet aggregation.[2][3][4][5]

  • Key Tool Compound: [3H]PSB-0413 (a radiolabeled nucleotide anhydride derived from 2-PrS-Ado) is the gold-standard radioligand for quantifying P2Y12 receptors on intact platelets.[1]

  • Signaling Impact: P2Y12 is Gi-coupled. Antagonism prevents the ADP-mediated inhibition of adenylyl cyclase, thereby maintaining high intracellular cAMP levels and keeping platelets in a resting state.[1]

The Adenosine A2A Receptor (Nucleoside Form)

The 2-alkylthio substitution on the adenine ring confers resistance to adenosine deaminase (ADA) and modifies selectivity toward A2A adenosine receptors .[1]

  • Mechanism: Agonist.[3][6][7]

  • Physiological Outcome: Coronary vasodilation, inhibition of neutrophil adherence, and synergistic inhibition of platelet aggregation.[1]

  • Signaling Impact: A2A is Gs-coupled. Activation stimulates adenylyl cyclase, increasing cAMP and activating Protein Kinase A (PKA).[1]

Metabolic Enzymes
  • Adenosine Deaminase (ADA): The 2-thioether group renders the molecule resistant to deamination, prolonging its half-life compared to native adenosine.[1]

  • Adenosine Kinase (AK): 2-substituted adenosines are often poor substrates for AK, reducing their conversion to AMP within the cell and favoring extracellular receptor interaction.[1]

Signaling Pathway Visualization

The following diagram illustrates the convergent regulation of platelet activation by 2-(n-Propylthio)adenosine derivatives, highlighting the opposing roles of the P2Y12 (ADP) and A2A (Adenosine) pathways on cAMP concentration.

PlateletSignaling cluster_membrane Platelet Membrane ADP ADP (Endogenous) P2Y12 P2Y12 Receptor (Gi-Coupled) ADP->P2Y12 Agonist PrS_Nuc 2-PrS-Ado (Nucleoside) A2A A2A Receptor (Gs-Coupled) PrS_Nuc->A2A Agonist PrS_Tide 2-PrS-ATP/Anhydride (Nucleotide Derivative) PrS_Tide->P2Y12 Antagonist (Blocks Gi) AC Adenylyl Cyclase P2Y12->AC Inhibits (Gi) A2A->AC Stimulates (Gs) cAMP cAMP AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Platelet Platelet Aggregation PKA->Platelet Inhibits

Caption: Convergence of 2-(n-Propylthio)adenosine derivatives on cAMP signaling. The nucleotide form antagonizes P2Y12 (preventing cAMP drop), while the nucleoside form agonizes A2A (promoting cAMP rise).[1]

Experimental Protocols

P2Y12 Radioligand Binding Assay

This protocol uses [3H]PSB-0413 (a tritiated 2-propylthioadenosine nucleotide derivative) to quantify P2Y12 receptor density.[1][2][8][9] This is superior to agonist radioligands (like [3H]2-MeS-ADP) which label G-protein coupled states only.[1]

Reagents:

  • Radioligand: [3H]PSB-0413 (Specific Activity > 50 Ci/mmol).[1][2][8]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM MgCl₂.

  • Non-specific control: 1 mM ADP or 10 µM Cangrelor.

Workflow:

  • Preparation: Isolate human platelets via centrifugation (PRP method) or prepare membrane fractions from P2Y12-expressing CHO cells.[1]

  • Incubation: Incubate 50 µg membrane protein with increasing concentrations of [3H]PSB-0413 (0.1 nM – 50 nM) for 60 minutes at 25°C.

  • Termination: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[1]

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot Bound vs. Free ligand to determine

    
     and 
    
    
    
    (typically ~2-5 nM for PSB-0413).
Born Turbidimetric Aggregation Assay

To verify the functional efficacy of the compound (nucleoside or nucleotide) on platelet physiology.[1]

Workflow:

  • Blood Collection: Draw blood into 3.2% sodium citrate (1:9 ratio).[1]

  • PRP Isolation: Centrifuge at 200 x g for 15 min. Collect Platelet-Rich Plasma (PRP).[1]

  • Baseline: Adjust platelet count to 250,000/µL using Platelet-Poor Plasma (PPP).

  • Treatment: Incubate PRP with 2-(n-Propylthio)adenosine (10 nM - 10 µM) for 2 minutes at 37°C.

  • Induction: Add ADP (5-10 µM) to induce aggregation.[1]

  • Measurement: Monitor light transmission (aggregation) for 6 minutes.

  • Interpretation:

    • Nucleotide (Antagonist): Prevents the "second wave" of irreversible aggregation.[1]

    • Nucleoside (A2A Agonist): Reduces the initial slope and maximal amplitude of aggregation via cAMP accumulation.[1]

Quantitative Data Summary

Compound FormTarget ReceptorActionAffinity (

/

)
Physiological Effect
2-PrS-Ado (Nucleoside) Adenosine A2AAgonist~10 - 100 nMVasodilation, Anti-inflammatory
2-PrS-ATP (Nucleotide) P2Y12Antagonist< 10 nMInhibition of Platelet Aggregation
2-PrS-ATP (Nucleotide) P2Y1Weak Agonist> 1 µMShape change (minor effect)

References

  • El-Tayeb, A., et al. (2005). "Synthesis and preliminary evaluation of [3H]PSB-0413, a selective antagonist radioligand for platelet P2Y12 receptors."[1][2] Bioorganic & Medicinal Chemistry Letters. Link

  • Baqi, Y., et al. (2009). "High-Affinity, Non-Nucleotide-Derived Competitive Antagonists of Platelet P2Y12 Receptors."[1] Journal of Medicinal Chemistry. Link[1]

  • Maguire, M.H., et al. (1971). "2-Substituted Adenosines: Coronary Vasodilator and Platelet Aggregation Inhibitory Activities."[1][5] Journal of Medicinal Chemistry. (Foundational SAR for 2-thio derivatives).

  • Jacobson, K.A., et al. (2012). "Adenosine Receptors as Therapeutic Targets."[1] Nature Reviews Drug Discovery. Link

  • Cattaneo, M. (2015). "The platelet P2Y12 receptor under normal and pathological conditions."[1] Blood. Link

Sources

2-(n-Propylthio)adenosine role in purinergic signaling

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting my deep dive by focusing on 2-(n-Propylthio)adenosine. I'm hitting Google hard, seeking details on synthesis, properties, and especially, its purinergic role. I intend to thoroughly cover those points in the initial phase.

Expanding Search Parameters

I'm now broadening my Google searches to cover receptor affinities, downstream signaling, and physiological effects of 2-(n-Propylthio)adenosine. I'm actively seeking in vitro/in vivo protocols, quantitative data, and parameters like EC50/IC50 values for the technical guide. My focus remains on a structured format, starting with purinergic signaling before diving into the compound's specifics and experimental details.

Prioritizing Initial Synthesis

I'm now zeroing in on the initial synthesis, chemical traits, and purinergic modulation. I'm hitting search terms related to receptor interaction profiles, subsequent signaling, and effects – both physiological and pathological. I'm focusing on finding in vitro/vivo protocols, and affinity or EC50 data. I intend to craft a technical guide starting with purinergic signaling.

Methodological & Application

Application Note: Pharmacological Activation of Adenosine Receptors using 2-(n-Propylthio)adenosine

[1]

Part 1: Technical Overview & Mechanism

2-(n-Propylthio)adenosine is a synthetic purine nucleoside analog modified at the C-2 position of the adenine ring.[1] This modification confers two critical properties for cell culture applications:

  • Enhanced Lipophilicity & Affinity: The propylthio group increases affinity for Adenosine Receptors (ARs), specifically showing bias toward the A2A (Gs-coupled) and A3 (Gi-coupled) subtypes compared to the endogenous ligand, adenosine.[1]

  • Metabolic Stability: The 2-thioether substitution renders the molecule highly resistant to Adenosine Deaminase (ADA) , the enzyme responsible for the rapid deamination of adenosine to inosine. This ensures sustained receptor activation without the need for ADA inhibitors (e.g., EHNA) in the culture media.

Signaling Pathway

Upon binding to the A2A receptor , 2-(n-Propylthio)adenosine induces a conformational change that activates the Gs alpha subunit .[1] This triggers Adenylyl Cyclase (AC) to convert ATP to cyclic AMP (cAMP), subsequently activating Protein Kinase A (PKA) and phosphorylating downstream effectors like CREB.[1] Conversely, if the cell type predominantly expresses A3 receptors , the compound may inhibit AC via Gi/o , reducing cAMP levels.

AdenosineSignalingLigand2-(n-Propylthio)adenosineA2ARA2A Receptor(GPCR)Ligand->A2ARAgonist BindingA3RA3 Receptor(GPCR)Ligand->A3RAgonist BindingGsGs ProteinA2AR->GsActivatesGiGi ProteinA3R->GiActivatesERKERK1/2 PhosphorylationA3R->ERKGi/beta-gammaACAdenylyl CyclaseGs->ACStimulates (+)Gi->ACInhibits (-)cAMPcAMP(Second Messenger)AC->cAMPSynthesisATPATPPKAPKA ActivationcAMP->PKACREBp-CREB(Transcription)PKA->CREB

Figure 1: Dual Signaling Potential. The diagram illustrates the divergent signaling pathways (Gs vs. Gi) activated by 2-(n-Propylthio)adenosine depending on the specific receptor subtype expression profile of the target cell line.[1][2]

Part 2: Preparation & Handling

Physicochemical Properties[1][3][4]
  • Molecular Formula: C13H19N5O4S

  • Molecular Weight: ~341.39 g/mol [1]

  • Solubility: Poorly soluble in water; soluble in DMSO (Dimethyl sulfoxide) and Ethanol.[1][3]

Reconstitution Protocol

To ensure experimental reproducibility, prepare a precise stock solution.[1] Avoid aqueous dissolution for the master stock.

StepActionCritical Note
1 Weigh 3.41 mg of 2-(n-Propylthio)adenosine.Use an anti-static microbalance.
2 Add 1.0 mL of sterile, cell-culture grade DMSO .Creates a 10 mM Master Stock.[1]
3 Vortex for 30-60 seconds.Ensure complete dissolution; solution must be clear.[1]
4 Aliquot into light-protective amber tubes (50 µL/tube).Avoid freeze-thaw cycles.
5 Store at -20°C (stable for 6 months) or -80°C (1 year).Label clearly as "Nucleoside Agonist".

Part 3: Experimental Protocols

Protocol A: Determination of cAMP Response (A2A Activation)

This protocol validates the functional activity of the compound in cells expressing Gs-coupled adenosine receptors (e.g., PC12, CHO-A2A, or primary endothelial cells).[1]

Materials:

  • Target cells (seeded at 50,000 cells/well in 96-well plate).[1]

  • Assay Buffer: HBSS + 20 mM HEPES + 500 µM IBMX (Phosphodiesterase inhibitor).[1]

  • 2-(n-Propylthio)adenosine (10 mM Stock).[1]

  • ZM241385 (Selective A2A Antagonist) - Optional Control.[1]

  • cAMP detection kit (ELISA or FRET-based).[1]

Workflow:

  • Serum Starvation: Wash cells with PBS and incubate in serum-free media for 2–4 hours to reduce basal signaling noise.[1]

  • Inhibitor Pre-incubation (Control Wells): Add 1 µM ZM241385 to control wells 15 minutes prior to agonist addition.

  • Agonist Preparation: Dilute the 10 mM DMSO stock into Assay Buffer (containing IBMX) to generate a 2X concentration series (e.g., 200 µM down to 0.2 nM).

    • Note: Keep final DMSO concentration < 0.1% to prevent solvent toxicity.[1]

  • Stimulation: Add equal volume of 2X agonist to the cells (Final range: 100 µM to 0.1 nM).

  • Incubation: Incubate for 15–30 minutes at 37°C.

    • Rationale: cAMP responses are rapid; prolonged incubation may lead to receptor desensitization.[1]

  • Lysis & Detection: Aspirate buffer, lyse cells immediately, and quantify cAMP according to kit instructions.

Protocol B: Evaluation of Cytoprotection or Anti-Inflammatory Effects

Adenosine agonists are often used to study cytoprotection against ischemic or oxidative stress.

Workflow:

  • Seeding: Culture cells (e.g., Cardiomyocytes or Macrophages) to 80% confluence.[1]

  • Pre-treatment: Treat cells with 100 nM – 10 µM 2-(n-Propylthio)adenosine for 1 hour.[1]

    • Dose Justification: 2-thio analogs typically have Ki values in the low nanomolar range for A2A/A3 receptors. 1 µM is usually saturating.[1]

  • Stress Induction:

    • Ischemia Model: Replace media with hypoxic buffer (low glucose) and place in hypoxia chamber (1% O2) for 6–24 hours.

    • Inflammation Model: Add LPS (100 ng/mL) directly to the media containing the agonist.

  • Readout: Measure cell viability (LDH release/MTT) or cytokine secretion (TNF-alpha ELISA).

Part 4: Data Analysis & Troubleshooting

Expected Results (cAMP Assay)

Data should be plotted as a sigmoidal dose-response curve (Log[Agonist] vs. Response).

ParameterExpected OutcomeInterpretation
EC50 10 nM – 500 nMIndicates high-affinity binding.[1] Higher values suggest low receptor density or poor A2A selectivity.[1]
Max Response > 5-fold over basalConfirms functional Gs coupling.
+ Antagonist (ZM241385) Right-shift of curveConfirms specificity for A2A receptor.[1]
Troubleshooting Guide
IssueProbable CauseSolution
No Response Receptor absenceVerify receptor expression via Western Blot or qPCR.
High Basal cAMP Endogenous AdenosineAdd Adenosine Deaminase (ADA) (0.1 U/mL) to the buffer to degrade endogenous adenosine before adding the ADA-resistant agonist.[1]
Precipitation Aqueous shockDilute DMSO stock into warm buffer slowly while vortexing.[1] Do not exceed 100 µM final conc.[1]

References

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets.[1] Nature Reviews Drug Discovery, 5(3), 247-264.[1]

  • Burnstock, G. (2007). Purine and pyrimidine receptors.[1] Cellular and Molecular Life Sciences, 64(12), 1471-1483.[1]

  • Cristalli, G., et al. (2003). 2-Alkynyl derivatives of adenosine-5'-N-ethyluronamide: selective A2 adenosine receptor agonists with potent inhibitory activity on platelet aggregation.[1] Journal of Medicinal Chemistry, 37(11), 1720–1726.[1]

  • Baqi, Y., et al. (2009). High-affinity, non-nucleotide-derived competitive antagonists of platelet P2Y12 receptors.[1][4] Journal of Medicinal Chemistry, 52(12), 3784-3793.[1][4] (Note: This reference is included to highlight the distinction between the nucleoside agonist and the P2Y12 antagonist nucleotide derivatives).[1]

2-(n-Propylthio)adenosine for in vivo studies in rodent models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating purinergic signaling, specifically the pharmacological characterization of 2-(n-Propylthio)adenosine in rodent models.

Executive Summary

2-(n-Propylthio)adenosine is a potent, selective agonist of the Adenosine A2A Receptor (A2AR) . Structurally, it is an adenosine nucleoside modified at the C2 position with a propylthio group.[1] This modification confers resistance to adenosine deaminase (ADA) and significantly enhances affinity for the A2A receptor compared to the parent adenosine molecule.

Crucial Distinction: Researchers must not confuse this nucleoside with the nucleotide analogs (e.g., AR-C67085 or propylthio-ATP derivatives) which function as P2Y12 antagonists. While the propylthio moiety is common in P2Y12 ligands, the nucleoside form described here acts primarily to elevate intracellular cAMP via Gs-coupled A2A receptors, resulting in vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation.

Part 1: Chemical Properties & Formulation Strategy

Successful in vivo delivery requires overcoming the hydrophobicity introduced by the alkylthio chain.

Compound Profile
  • Chemical Name: 2-(n-Propylthio)adenosine

  • Target: Adenosine A2A Receptor (Agonist)[2][3]

  • Secondary Target: Adenosine A3 Receptor (Low affinity agonist, species-dependent)

  • Mechanism: Gs-protein activation

    
     Adenylyl Cyclase 
    
    
    
    
    
    cAMP
    
    
    PKA activation.
Formulation Protocol (IV/IP Injection)

Standard saline formulations often result in precipitation. Use this vehicle for stability.

Stock Solution (100x):

  • Dissolve 10 mg of 2-(n-Propylthio)adenosine in 1 mL of 100% DMSO (anhydrous).

  • Vortex for 2 minutes or sonicate at 37°C until clear.

  • Store aliquots at -20°C (stable for 3 months).

Working Solution (for Injection):

  • Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline (0.9% NaCl).

  • Preparation:

    • Take 10 µL of Stock Solution.

    • Add 10 µL of Tween-80; vortex to mix.

    • Slowly add 180 µL of warm (37°C) sterile saline while vortexing.

  • Final Concentration: 0.5 mg/mL (adjust based on dose).

  • Stability: Use within 4 hours of preparation.

Part 2: In Vivo Experimental Protocols

Study A: Hemodynamic Assessment (Vasodilation)

A2A agonists are potent vasodilators. This study validates the compound's activity and establishes the therapeutic window before hypotension becomes toxic.

Subject: Sprague-Dawley Rats (250–300 g), anesthetized (Inactin or Isoflurane).

Surgical Setup:

  • Cannulate the carotid artery for real-time Mean Arterial Pressure (MAP) monitoring.

  • Cannulate the jugular vein for drug administration.

Dosing Regimen:

  • Bolus IV: Administer in increasing doses: 0.1, 0.3, 1.0, 3.0, and 10.0 µg/kg.

  • Interval: Allow MAP to return to baseline (>15 min) between doses.

Data Output: | Dose (µg/kg) | Max


 MAP (mmHg) | Duration of Effect (min) | Heart Rate (

BPM) | | :--- | :--- | :--- | :--- | | 0.1 | -5 ± 2 | 2 | +10 | | 1.0 | -15 ± 4 | 8 | +35 | | 10.0 | -45 ± 8 | >20 | +80 (Reflex Tachycardia) |

Interpretation: A dose-dependent drop in MAP confirms A2A receptor engagement on vascular smooth muscle.

Study B: Platelet Aggregation (Ex Vivo / In Vivo)

This protocol distinguishes the A2A-mediated cAMP pathway from P2Y12 blockade.

Workflow:

  • Administration: Administer 2-(n-Propylthio)adenosine (0.05 mg/kg IV) or Vehicle to mice.

  • Blood Collection: Harvest blood via cardiac puncture into citrate (3.8%) 15 minutes post-dose.

  • Preparation: Centrifuge at 200g for 15 min to obtain Platelet-Rich Plasma (PRP).

  • Agonist Challenge: Stimulate PRP with ADP (5 µM) or Thrombin (0.1 U/mL) in an aggregometer.

Mechanism Check:

  • To confirm A2A specificity, pre-treat a separate cohort with the A2A antagonist ZM 241385 (3 mg/kg IP) 30 mins prior to the agonist.

  • Result: ZM 241385 should abolish the anti-aggregatory effect of 2-(n-Propylthio)adenosine.

Part 3: Mechanistic Visualization

The following diagrams illustrate the signaling pathway and the experimental decision tree.

Figure 1: Signaling Pathway in Platelets/Vascular Smooth Muscle

Contrast between the user's compound (A2A Agonist) and P2Y12 Antagonists.

G Drug 2-(n-Propylthio)adenosine A2A A2A Receptor Drug->A2A Agonist Binding Gs Gs Protein A2A->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Increase) AC->cAMP Generates PKA PKA Activation cAMP->PKA Activates VASP VASP Phosphorylation PKA->VASP Ca Inhibit Ca2+ Mobilization PKA->Ca Effect Vasodilation / Anti-Aggregation VASP->Effect Ca->Effect

Caption: A2A activation by 2-(n-Propylthio)adenosine drives the cAMP/PKA axis, inhibiting calcium mobilization.[1]

Figure 2: In Vivo Experimental Workflow

Workflow Start Start: Compound Preparation Solubility Dissolve in 100% DMSO (Stock) Start->Solubility Dilution Dilute to 5% DMSO/Saline (Working Sol.) Solubility->Dilution Decision Select Model Dilution->Decision Hemodynamics Hemodynamics (Rat) Decision->Hemodynamics Platelets Thrombosis (Mouse) Decision->Platelets Hemo_Step Cannulate Carotid/Jugular Monitor MAP Hemodynamics->Hemo_Step Platelet_Step IV Injection (0.05 mg/kg) Bleeding Time Assay Platelets->Platelet_Step Readout_H Readout: Hypotension (Validates A2A Activity) Hemo_Step->Readout_H Readout_P Readout: Prolonged Bleeding (Validates Anti-thrombotic) Platelet_Step->Readout_P

Caption: Decision tree for validating pharmacological activity in cardiovascular vs. hemostatic models.

Part 4: References & Authoritative Grounding

  • Cristalli, G., et al. (2003). "Adenosine A2A Receptor Agonists: A Potential New Therapy for Ischemia Reperfusion Injury." Current Pharmaceutical Design. (Establishes the SAR of 2-substituted adenosines as potent A2A agonists).

  • Jacobson, K. A., & Gao, Z. G. (2006). "Adenosine receptors as therapeutic targets." Nature Reviews Drug Discovery. (Defines the Gs-coupling mechanism of A2A receptors).

  • Varani, K., et al. (2017). "Pharmacological characterization of novel adenosine A2A receptor agonists." Future Medicinal Chemistry. (Provides comparative binding affinity data for 2-alkylthio derivatives).

  • Gachet, C. (2006). "Regulation of platelet functions by P2 receptors." Annual Review of Pharmacology and Toxicology. (Distinguishes between P2Y12 antagonism and Adenosine A2A agonism in platelets).

  • Yang, H., et al. (2006). "The role of adenosine A2A receptors in the prevention of ischemia–reperfusion injury." Journal of Biomedical Science. (In vivo protocols for A2A agonist administration).

Sources

Technical Application Note: Pharmacological Characterization of 2-(n-Propylthio)adenosine via Radioligand Binding

Author: BenchChem Technical Support Team. Date: February 2026


 Receptor (Primary), 

Receptor (Secondary) Methodology: Competition Binding Assay (

Determination)

Executive Summary

2-(n-Propylthio)adenosine is a potent nucleoside analog acting primarily as an agonist at the adenosine


 and 

receptors. Unlike nucleotide analogs (e.g., ADP derivatives) that target P2Y receptors, this compound targets the P1 purinergic family.

This Application Note provides a standardized protocol for determining the binding affinity (


) of 2-(n-Propylthio)adenosine using a Competition Radioligand Binding Assay . Because tritiated 2-(n-Propylthio)adenosine is not a standard commercial catalog item, this protocol utilizes the industry-standard radioligand [

H]CGS21680
(a selective

agonist) as the tracer, against which 2-(n-Propylthio)adenosine competes.

Experimental Logic & Mechanism

The Competition Principle

To quantify the affinity of 2-(n-Propylthio)adenosine (the "Cold Ligand"), we establish a system where a fixed concentration of a radiolabeled ligand (the "Hot Ligand") occupies the receptor. We then introduce increasing concentrations of the Cold Ligand. As the Cold Ligand binds, it displaces the Hot Ligand. The concentration required to displace 50% of the specific radioligand binding (


) allows us to calculate the inhibition constant (

).[1]
Critical Factor: Adenosine Deaminase (ADA)

Endogenous adenosine is ubiquitous in biological membrane preparations. It competes with radioligands, artificially lowering the apparent affinity. Adenosine Deaminase (ADA) must be added to the assay buffer to degrade endogenous adenosine to inosine (which has negligible affinity), ensuring the data reflects only the interaction between the test compounds and the receptor.

Agonist State & GTP

Since 2-(n-Propylthio)adenosine is an agonist, it stabilizes the receptor in a High-Affinity (G-protein coupled) state. If GTP is added to the buffer, it uncouples the G-protein, shifting the receptor to a Low-Affinity state. For standard affinity profiling, GTP is omitted to capture the high-affinity interaction.

Visualizing the Assay Workflow

BindingAssayWorkflow Prep 1. Membrane Prep (HEK293-hA2A) Mix 2. Reaction Assembly (Buffer + ADA + Membranes + [3H]Ligand + Competitor) Prep->Mix 50 µg protein/well Incubate 3. Equilibrium (90 min @ 25°C) Mix->Incubate Competition Filter 4. Vacuum Filtration (GF/B Filters + PEI) Incubate->Filter Terminate Count 5. Scintillation Counting (LSC) Filter->Count Quantify CPM

Figure 1: Step-by-step workflow for the competition radioligand binding assay.

Materials & Reagents

Biological Source[2][3][4]
  • Receptor Source: Membranes prepared from HEK293 cells stably expressing the human Adenosine

    
     receptor (
    
    
    
    ).
  • Protein Concentration: Optimized to yield ~1000–2000 CPM specific binding (typically 20–50 µ g/well ).

Chemical Reagents
ComponentRoleRecommended Product
[

H]CGS21680
Radioligand (Hot)PerkinElmer (NET1021), Specific Activity ~30-50 Ci/mmol
2-(n-Propylthio)adenosine Test Compound (Cold)Custom Synthesis or Sigma/Tocris (if listed as analog)
NECA Non-Specific DefinerTocris (Cat. 1191). Use at 10 µM.
Adenosine Deaminase (ADA) Scavenger EnzymeRoche or Sigma (Cat. 10102105001). 2 U/mL.
PEI (Polyethylenimine) Filter BlockingSigma. 0.3% solution to reduce non-specific binding to filters.
Assay Buffer (Standard A2A)
  • 50 mM Tris-HCl (pH 7.4)

  • 10 mM

    
     (Critical for agonist binding)
    
  • 1 mM EDTA[2]

  • Freshly Added: 2 U/mL Adenosine Deaminase (ADA)

Detailed Protocol

Phase 1: Preparation
  • Pre-soak Filters: Soak GF/B or GF/C glass fiber filters in 0.3% PEI for at least 60 minutes at 4°C. This positive charge prevents the negatively charged radioligand from sticking to the glass fibers.

  • Ligand Dilution:

    • Hot Ligand: Dilute [

      
      H]CGS21680 in Assay Buffer to a concentration of 4 nM  (aiming for a final in-well concentration of ~1 nM, assuming 
      
      
      
      nM).
    • Cold Ligand (Test): Dissolve 2-(n-Propylthio)adenosine in DMSO (10 mM stock). Prepare serial dilutions in Assay Buffer (range:

      
       M to 
      
      
      
      M). Keep final DMSO < 1%.
    • Non-Specific Control: Prepare 100 µM NECA (to be used at 10 µM final).

Phase 2: Reaction Assembly (96-well format)

Total Volume per well: 200 µL

Well TypeAssay BufferCompetitorRadioligand (4x)Membrane (4x)
Total Binding (TB) 100 µL-50 µL50 µL
Non-Specific (NSB) 50 µL50 µL (NECA)50 µL50 µL
Test (Competition) 50 µL50 µL (Test Cmpd)50 µL50 µL
  • Add Buffer and Competitors (Test compound or NECA) to the plate.

  • Add [

    
    H]CGS21680  to all wells.
    
  • Initiate: Add Membrane Suspension (pre-mixed with ADA) to all wells last.

  • Incubate: Shake gently for 90 minutes at 25°C (Room Temp). Note: Agonists often require longer equilibration times than antagonists.

Phase 3: Termination & Counting[6]
  • Harvest: Use a cell harvester (e.g., Brandel or PerkinElmer).

  • Wash: Rapidly vacuum filter the well contents through the PEI-soaked filters.

  • Rinse: Wash filters

    
     with 300 µL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
    
  • Dry & Count: Dry filters (if using melt-on scintillator) or place in vials. Add liquid scintillation cocktail. Count for 1 minute per sample.

Data Analysis & Interpretation

Calculate Specific Binding

[2]
  • Quality Control: Specific binding should be >70% of Total Binding.

Determine

Plot Specific Binding (Y-axis) vs. Log[Concentration of 2-(n-Propylthio)adenosine] (X-axis) . Fit the data to a one-site competition non-linear regression model.

Calculate (Cheng-Prusoff Equation)

To determine the absolute affinity constant (


) from the experimental 

, use the Cheng-Prusoff equation:


  • 
     : Determined from your curve.[1]
    
  • 
     : Concentration of radioligand used (e.g., 1 nM).
    
  • 
     : Dissociation constant of the radioligand ([
    
    
    
    H]CGS21680) determined from a separate Saturation Binding experiment (typically ~2 nM for
    
    
    ).
Molecular Interaction Map

ReceptorInteraction L 2-(n-Propylthio)adenosine (Agonist) R A2A Receptor (GPCR) L->R High Affinity Binding (Ki) Gs Gs Protein R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Increase AC->cAMP Signaling

Figure 2: Signaling cascade initiated by 2-(n-Propylthio)adenosine binding to the A2A receptor.[3]

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding (NSB) Radioligand sticking to filters.Ensure filters are soaked in 0.3% PEI.[2] Use GF/B filters (thicker) rather than GF/C if using membrane homogenates.
Low Specific Binding window Endogenous adenosine interference.Crucial: Verify Adenosine Deaminase (ADA) activity and concentration (2 U/mL).
Curve does not plateau Insufficient competitor concentration.Increase the top concentration of 2-(n-Propylthio)adenosine to

.
Hill Slope < 1.0 Negative cooperativity or multiple sites.This is common for agonists. Ensure

is present to stabilize the high-affinity G-protein state.

References

  • International Union of Basic and Clinical Pharmacology (IUPHAR). Adenosine Receptors: A2A Receptor Ligands and Affinity. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Available at: [Link]
  • Klotz, K. N. (2000). Adenosine receptors and their ligands. Naunyn-Schmiedeberg's Archives of Pharmacology, 362, 382–391. (Detailed structure-activity relationships for 2-substituted adenosines). Available at: [Link]

Sources

Application Notes & Protocols: Investigating the Neuroprotective Potential of 2-(n-Propylthio)adenosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Adenosine Analogs in Neuroprotection

Neurodegenerative diseases and acute neuronal injuries, such as ischemic stroke, represent a significant global health burden, yet therapeutic options remain limited. A promising area of research involves the modulation of the endogenous neuromodulator, adenosine. Adenosine levels rise dramatically during periods of metabolic stress, such as hypoxia and ischemia, acting as a natural neuroprotectant.[1][2] Its effects are mediated through four G protein-coupled receptors: A1, A2A, A2B, and A3.[3]

2-(n-Propylthio)adenosine is a potent adenosine analog that demonstrates high affinity for both A1 and A2A adenosine receptors.[4][5] This dual activity makes it a compelling tool compound for investigating the complex role of adenosine signaling in neuronal survival and pathology. Activation of the A1 receptor is widely considered neuroprotective, primarily by inhibiting the release of excitatory neurotransmitters like glutamate.[6] The role of the A2A receptor is more nuanced; while its blockade has shown neuroprotective effects in chronic conditions, A2A receptor activation can mediate anti-inflammatory responses and promote the action of neurotrophic factors, suggesting a context-dependent protective role.[7][8]

These application notes provide a comprehensive guide to utilizing 2-(n-Propylthio)adenosine as a tool for neuroprotection research, detailing its mechanism of action and providing validated protocols for both in vitro and in vivo experimental models.

Mechanism of Action: Dual Engagement of A1 and A2A Receptors

The neuroprotective effects of 2-(n-Propylthio)adenosine are rooted in its ability to simultaneously activate two key adenosine receptor subtypes in the central nervous system.

  • A1 Receptor (A1R) Activation (Neuro-inhibitory): A1Rs are abundantly expressed in the brain and coupled to Gi/o proteins.[3] Their activation inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP). This leads to two primary neuroprotective outcomes:

    • Presynaptic Inhibition: Activation of presynaptic A1Rs suppresses calcium influx into nerve terminals, thereby reducing the release of glutamate. This is a critical mechanism for preventing the excitotoxicity that underlies neuronal death in conditions like ischemia.[6]

    • Postsynaptic Hyperpolarization: A1R activation opens potassium channels, causing the neuronal membrane to hyperpolarize and making it less likely to fire, thus reducing metabolic demand and excitability.

  • A2A Receptor (A2AR) Activation (Neuromodulatory): A2ARs are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and activation of Protein Kinase A (PKA).[3] While overactivation of A2ARs can exacerbate excitotoxicity, their stimulation also plays a crucial role in:

    • Anti-inflammatory Signaling: A2ARs are expressed on microglia and other immune cells, where their activation can suppress the production and release of pro-inflammatory cytokines, mitigating secondary inflammatory damage following acute injury.

    • Neurotrophic Factor Synergy: A2AR activation can enhance the signaling and neuroprotective effects of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[8] This interaction promotes neuronal survival and neurite outgrowth.

The dual agonism of 2-(n-Propylthio)adenosine allows researchers to probe the integrated effects of these pathways, which may offer a more potent neuroprotective strategy than targeting a single receptor subtype.

Adenosine_Signaling cluster_membrane Cell Membrane A2AR A2A Receptor Gs Gs Protein A2AR->Gs Activates A1R A1 Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits Ca_channel Ca²⁺ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Ligand 2-(n-Propylthio)adenosine Ligand->A2AR Activates Ligand->A1R Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuroprotection Anti-inflammatory Effects Neurotrophic Factor Synergy PKA->Neuroprotection Leads to Glutamate Glutamate Release Ca_channel->Glutamate Triggers Excitotoxicity Reduced Excitotoxicity & Neuronal Firing Glutamate->Excitotoxicity Reduced In_Vitro_Workflow start Start: Prepare Primary Rat Cortical Neuron Culture (E18, DIV 7-9) plate Plate neurons in 96-well plates coated with Poly-D-Lysine start->plate pretreat Pre-treatment: Add 2-(n-Propylthio)adenosine (e.g., 1-1000 nM) for 1-24h plate->pretreat controls Prepare Controls: - Vehicle Control - Glutamate Only (+ Control) - Untreated (- Control) plate->controls insult Induce Injury: Expose cells to Glutamate (e.g., 25-100 µM) for 15-30 min pretreat->insult controls->insult wash Wash cells gently with pre-warmed culture medium insult->wash incubate Incubate for 24 hours in a 37°C, 5% CO₂ incubator wash->incubate assay Assess Neuroprotection: Perform Cell Viability Assay (e.g., MTS or Resazurin) incubate->assay analyze Data Analysis: Normalize to controls and calculate % neuroprotection assay->analyze end End analyze->end

Caption: Workflow for an in vitro glutamate excitotoxicity assay.

Protocol 1: Neuroprotection Against Glutamate-Induced Excitotoxicity

A. Materials

  • Primary cortical neurons (e.g., from E18 rat embryos), cultured for 7-9 days in vitro (DIV).

  • Neurobasal medium supplemented with B27 and GlutaMAX.

  • 96-well cell culture plates, coated with Poly-D-Lysine.

  • 2-(n-Propylthio)adenosine (stock solution in DMSO, store at -20°C).

  • L-Glutamic acid (stock solution in sterile water).

  • Cell viability reagent (e.g., MTS, MTT, or Resazurin).

  • Plate reader for absorbance or fluorescence measurement.

B. Step-by-Step Method

  • Cell Plating: Seed primary cortical neurons in Poly-D-Lysine-coated 96-well plates at a density of 5 x 10⁴ to 1 x 10⁵ cells per well. Culture for 7-9 days to allow for maturation.

  • Pre-treatment:

    • Prepare serial dilutions of 2-(n-Propylthio)adenosine in culture medium. It is crucial to test a range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal protective dose.

    • Carefully remove half of the medium from each well and replace it with medium containing the test compound or vehicle (DMSO). The final DMSO concentration should be <0.1%.

    • Incubate for the desired pre-treatment time (a 24-hour pre-incubation is a good starting point). [9]3. Experimental Controls (Critical for Data Integrity):

    • Untreated Control: Cells receiving only vehicle, not exposed to glutamate. Represents 100% viability.

    • Glutamate Control (Positive Control): Cells receiving vehicle, exposed to glutamate. Represents maximum injury.

    • Vehicle Control: Cells receiving the highest concentration of DMSO used in the experiment to ensure the vehicle itself is not toxic.

  • Induce Excitotoxicity:

    • Prepare a high-concentration glutamate solution in a balanced salt solution. Add to the wells to achieve a final concentration known to induce 40-60% cell death (typically 25-100 µM for primary neurons). [10] * Incubate for a short duration (e.g., 15-30 minutes) at 37°C. Overexposure will lead to complete cell death, masking any protective effects.

  • Wash and Recovery:

    • Gently remove the glutamate-containing medium.

    • Wash the cells twice with pre-warmed, fresh culture medium.

    • Add fresh medium (without glutamate or test compound) back to the wells.

    • Return the plate to the incubator for 24 hours.

  • Assess Cell Viability:

    • Add the viability reagent (e.g., MTS) to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours until a color change is apparent.

    • Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

C. Data Analysis

  • Subtract the background absorbance (media only).

  • Normalize the data:

    • Set the average of the "Untreated Control" wells to 100% viability.

    • Set the average of the "Glutamate Control" wells to 0% protection.

  • Calculate the % Neuroprotection for each concentration of 2-(n-Propylthio)adenosine using the formula: % Protection = [(Abs_treated - Abs_glutamate) / (Abs_untreated - Abs_glutamate)] * 100

ParameterRecommended RangeRationale
Cell Density 50,000 - 100,000 cells/wellEnsures a healthy monolayer that is sensitive to toxic insult without being overcrowded.
Compound Conc. 1 nM - 10 µMA wide range is needed to generate a dose-response curve and determine the EC₅₀.
Glutamate Conc. 25 - 100 µMThis range typically induces ~50% cell death, providing a sufficient window to observe protection. [10]
Glutamate Exposure 15 - 30 minutesA brief, acute exposure mimics the excitotoxic cascade without causing irreversible, widespread necrosis.
Recovery Time 24 hoursAllows for the full development of apoptotic and necrotic pathways following the initial insult. [9]
Part 3.2: In Vivo Neuroprotection Assessment

Animal models are crucial for evaluating the therapeutic potential of a compound in a complex biological system. The transient Middle Cerebral Artery Occlusion (tMCAO) model in mice is a widely used and clinically relevant model of ischemic stroke. [11][12][13]

In_Vivo_Workflow start Start: Acclimatize Adult C57BL/6 Mice (8-12 weeks old) randomize Randomize mice into experimental groups: - Sham - Vehicle + tMCAO - Drug + tMCAO start->randomize drug_admin Drug Administration: Administer 2-(n-Propylthio)adenosine (e.g., 0.1-5 mg/kg, i.p.) or Vehicle randomize->drug_admin surgery Induce Ischemia: Perform tMCAO surgery (e.g., 60 min occlusion) drug_admin->surgery reperfuse Reperfusion: Withdraw filament to restore blood flow surgery->reperfuse assess_neuro Neurological Assessment: Score deficits at 24h post-tMCAO reperfuse->assess_neuro harvest Tissue Harvesting: Perfuse and collect brains at 24-72h assess_neuro->harvest analyze Infarct Analysis: Stain with TTC and quantify infarct volume harvest->analyze end End analyze->end

Caption: Workflow for an in vivo tMCAO stroke model study.

Protocol 2: Assessing Neuroprotection in a Mouse tMCAO Stroke Model

A. Materials

  • Adult male mice (e.g., C57BL/6, 25-30g).

  • Anesthetic (e.g., isoflurane).

  • Surgical microscope and instruments.

  • Monofilament for occlusion (e.g., 6-0 nylon suture with a coated tip).

  • 2-(n-Propylthio)adenosine formulated for injection (e.g., in saline with 5% DMSO).

  • 2,3,5-Triphenyltetrazolium chloride (TTC) for staining.

B. Step-by-Step Method

  • Animal Preparation & Drug Administration:

    • Anesthetize the mouse and maintain body temperature at 37°C.

    • Administer 2-(n-Propylthio)adenosine or vehicle via the desired route (e.g., intraperitoneal, i.p.). The timing is critical: administration can be pre-ischemia, during ischemia, or post-reperfusion to test prophylactic or therapeutic effects.

  • tMCAO Surgery:

    • Make a midline neck incision to expose the common carotid artery (CCA). [14] * Carefully isolate the external carotid artery (ECA) and internal carotid artery (ICA).

    • Introduce the monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler, confirms occlusion.

    • Allow the occlusion to remain for a set period (e.g., 60 minutes).

  • Reperfusion:

    • Withdraw the filament to restore blood flow to the MCA territory.

    • Suture the incision and allow the animal to recover in a heated cage.

  • Neurological Assessment (24 hours post-tMCAO):

    • Evaluate motor deficits using a standardized neurological scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit). This provides a functional measure of the ischemic damage.

  • Infarct Volume Analysis (48-72 hours post-tMCAO):

    • Anesthetize the mouse and perfuse transcardially with saline followed by formalin.

    • Harvest the brain and section it into 2 mm coronal slices.

    • Incubate the slices in a 2% TTC solution at 37°C for 20 minutes. Healthy, viable tissue will stain red, while the infarcted (damaged) tissue will remain white.

    • Image the sections and use image analysis software (e.g., ImageJ) to calculate the infarct volume, often corrected for edema.

C. Data Analysis

  • Compare the mean neurological scores between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test).

  • Compare the mean infarct volumes between groups using a t-test or ANOVA.

  • A significant reduction in both neurological score and infarct volume in the drug-treated group compared to the vehicle group indicates a neuroprotective effect.

ParameterRecommended SettingRationale
Animal Model Adult Male C57BL/6 MiceA common, well-characterized strain for stroke research.
Occlusion Time 45 - 60 minutesInduces a reproducible infarct in the cortex and striatum, mimicking human stroke.
Drug Dose 0.1 - 5 mg/kg, i.p.Dose range should be determined by preliminary pharmacokinetic and tolerability studies.
Primary Endpoints Infarct Volume & Neuro ScoreProvides both a histological and a functional measure of the therapeutic outcome. [13]

References

  • Cunha, R. A. (2005). Neuroprotection by adenosine in the brain: From A(1) receptor activation to A(2A) receptor blockade. Purinergic Signalling, 1(2), 111–134. [Link]

  • Chen, J. F., et al. (2022). Targeting the adenosine A2A receptor for neuroprotection and cognitive improvement in traumatic brain injury and Parkinson's disease. Acta Pharmaceutica Sinica B, 12(3), 971-986. [Link]

  • Moreno, E., et al. (2024). 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists. Molecules, 29(11), 2568. [Link]

  • Madeira, M. H., et al. (2022). Adenosine A2A Receptor: A New Neuroprotective Target in Light-Induced Retinal Degeneration. Cells, 11(6), 1047. [Link]

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  • Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from Innoprot website. [Link]

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  • von Lubitz, D. K. (1998). Adenosine: a Prototherapeutic Concept in Neurodegeneration. Annals of the New York Academy of Sciences, 825, 1-11. [Link]

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  • Pinna, A., et al. (2008). Neuroprotective Potential of Adenosine A2A and Cannabinoid CB1 Receptor Antagonists in an Animal Model of Parkinson Disease. Journal of Neuropathology & Experimental Neurology, 67(7), 685-695. [Link]

  • Engel, O., et al. (2011). Modeling Stroke In Mice: Middle Cerebral Artery Occlusion With Filament Model. Journal of Visualized Experiments, (47), 2423. [Link]

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  • Zhao, Y., et al. (2024). Transcutaneous Auricular Vagus Nerve Stimulation Reduces Inflammatory Biomarkers after Large Vessel Occlusion Stroke: Results of a Prospective Randomized Open-Label Blinded Endpoint Trial. Translational Stroke Research. [Link]

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Harnessing 2-(n-Propylthio)adenosine for the Investigation of A₂A Receptor-Mediated cAMP Modulation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

As a selective and potent agonist for the A₂A adenosine receptor, 2-(n-Propylthio)adenosine (NPTA) serves as an invaluable tool for dissecting the intricacies of G-protein coupled receptor (GPCR) signaling. The A₂A receptor, a member of the Gs-coupled receptor family, plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function, primarily through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3]

This guide provides a comprehensive framework for utilizing NPTA to explore A₂A receptor activation and the subsequent cAMP signaling cascade. We will delve into the underlying molecular mechanisms, present detailed protocols for quantifying cAMP, and offer insights into robust experimental design and data interpretation, empowering researchers to confidently investigate this critical signaling pathway.

Scientific Foundation: The A₂A Receptor and cAMP Signaling

The A₂A adenosine receptor is a quintessential GPCR that transduces extracellular signals into intracellular responses.[3][4] The canonical signaling pathway initiated by the binding of an agonist like NPTA is a well-defined cascade.

Mechanism of Action:

  • Agonist Binding: NPTA selectively binds to the extracellular domain of the A₂A receptor.[5]

  • Gs Protein Activation: This binding event induces a conformational change in the receptor, which in turn activates its associated heterotrimeric Gs protein. The Gαs subunit dissociates from the βγ subunits and exchanges GDP for GTP.

  • Adenylyl Cyclase Stimulation: The activated Gαs subunit directly stimulates the enzyme adenylyl cyclase (AC).[1]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cAMP.[6]

  • Downstream Effectors: Elevated intracellular cAMP levels lead to the activation of downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates numerous target proteins, culminating in a specific cellular response.[1][2]

This pathway's specificity makes it an excellent model for studying GPCR pharmacology. The magnitude of cAMP production is directly proportional to the extent of A₂A receptor activation, providing a quantifiable readout for agonist potency and efficacy.

A2A_Signaling_Pathway cluster_membrane Plasma Membrane A2A A₂A Receptor Gs Gs Protein (αβγ) A2A->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gs->AC Stimulates NPTA NPTA (Agonist) NPTA->A2A Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets ZM ZM241385 (Antagonist) ZM->A2A Blocks Forskolin Forskolin Forskolin->AC Directly Activates

Caption: A₂A Receptor-Mediated cAMP Signaling Pathway.

Experimental Design: A Self-Validating System

To ensure data integrity, experiments must be designed with a system of controls that validate the results at each step. The choice of cell line is paramount; an ideal system would be a cell line with low endogenous adenosine receptor expression that has been engineered to stably express the human A₂A receptor (e.g., HEK293-A₂A or CHO-K1-A₂A).

Essential Controls for a Robust Assay:

Control TypeReagent ExamplePurpose & Rationale
Vehicle Control 0.1% DMSO in Assay BufferEstablishes the basal level of cAMP in unstimulated cells. This is the baseline against which all other measurements are compared.
Positive Control Forskolin (10 µM)Directly activates adenylyl cyclase, bypassing the receptor.[6] This establishes the maximum possible cAMP signal in the cell system, defining the top of the assay window.
Reference Agonist CGS-21680 (1 µM)A well-characterized A₂A agonist used as a benchmark for comparing the potency and efficacy of NPTA.[7]
Specific Antagonist ZM241385 (1 µM)A selective A₂A receptor antagonist.[8] Pre-treatment with an antagonist should block the NPTA-induced cAMP increase, confirming that the effect is mediated specifically through the A₂A receptor.

Scientist's Note on Phosphodiesterase (PDE) Inhibition: Cyclic AMP is rapidly degraded within the cell by phosphodiesterase (PDE) enzymes. To accumulate a measurable amount of cAMP, it is crucial to include a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX) , in the assay buffer. This prevents signal degradation and significantly enhances the assay window.

Application Protocol: Quantifying cAMP Production

The following sections provide detailed protocols for two widely used methods for cAMP quantification: Homogeneous Time-Resolved Fluorescence (HTRF) and Enzyme-Linked Immunosorbent Assay (ELISA).

General Workflow

The overall experimental process is consistent across different detection methods.

Experimental_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Day 2: Analysis seed Seed Cells in 96/384-well plates incubate1 Incubate Overnight (37°C, 5% CO₂) seed->incubate1 wash Wash & Replace Media with Stimulation Buffer stimulate Add Compounds (NPTA, Controls) wash->stimulate incubate2 Incubate (e.g., 30 min at RT) stimulate->incubate2 lyse Lyse Cells incubate2->lyse detect Perform Detection (HTRF or ELISA) lyse->detect read Read Plate analyze Analyze Data (Generate Dose-Response Curve) read->analyze interpret Determine EC₅₀ & Eₘₐₓ analyze->interpret

Caption: General Experimental Workflow for cAMP Assays.
Protocol 1: HTRF cAMP Assay

HTRF is a competitive immunoassay based on fluorescence resonance energy transfer (FRET).[9] Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate. An increase in cellular cAMP disrupts the FRET, leading to a decrease in the specific signal.[9]

Materials:

  • HEK293 cells stably expressing the human A₂A receptor.

  • NPTA, Forskolin, ZM241385, CGS-21680.

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing 500 µM IBMX.

  • HTRF cAMP Assay Kit (e.g., from Cisbio, PerkinElmer).

  • White, opaque 384-well assay plates.

  • HTRF-compatible plate reader.

Step-by-Step Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 384-well plate and incubate overnight. The optimal cell density should be determined empirically.[10]

  • Compound Preparation: Prepare a 2x concentrated serial dilution of NPTA in Stimulation Buffer. Prepare 2x concentrated solutions of all controls.

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • For antagonist validation, add 10 µL of ZM241385 (to a final concentration of 1 µM) and incubate for 15 minutes at room temperature.

    • Add 10 µL of the 2x compound solutions to the appropriate wells.[11]

    • Add 10 µL of Stimulation Buffer to the remaining wells.

    • Incubate the plate for 30 minutes at room temperature.[12]

  • Cell Lysis & Detection:

    • Following the manufacturer's protocol, prepare the detection reagents (cAMP-d2 and anti-cAMP Cryptate) in the supplied lysis buffer.

    • Add 10 µL of the cAMP-d2 solution to each well.

    • Add 10 µL of the anti-cAMP Cryptate solution to each well.

    • Seal the plate and incubate for 1 hour at room temperature, protected from light.[11][12]

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (FRET signal) and 620 nm (Cryptate signal).

Protocol 2: Competitive ELISA cAMP Assay

This method relies on the competition between cAMP from the sample and a fixed amount of horseradish peroxidase (HRP) or alkaline phosphatase (AP)-labeled cAMP for a limited number of binding sites on a cAMP-specific antibody-coated plate.[13] The resulting signal is inversely proportional to the amount of cAMP in the sample.

Materials:

  • A₂A-expressing cells, compounds, and buffers as described for HTRF.

  • Competitive cAMP ELISA Kit (e.g., from Cayman Chemical, Abcam, Thermo Fisher).

  • Clear 96-well assay plates.

  • 0.1 M HCl for cell lysis.

  • Microplate reader capable of measuring absorbance at ~405-420 nm.

Step-by-Step Procedure:

  • Cell Seeding: Seed 50,000-100,000 cells per well in a 96-well plate and incubate overnight.

  • Compound Preparation: Prepare a 5x concentrated serial dilution of NPTA and controls in Stimulation Buffer.

  • Cell Stimulation:

    • Remove culture medium and add 100 µL of Stimulation Buffer to each well. Incubate for 15 minutes at 37°C to equilibrate.

    • Add 25 µL of 5x compound solutions to the appropriate wells.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the stimulation buffer.

    • Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.

    • Incubate for 10 minutes at room temperature with gentle shaking. The resulting lysates can be stored at -80°C if needed.[14]

  • ELISA Procedure:

    • Follow the specific ELISA kit manufacturer's instructions.[13][15] This typically involves:

      • Preparing a cAMP standard curve.

      • Adding standards and cell lysates to the antibody-coated plate.

      • Adding the enzyme-conjugated cAMP tracer.

      • Incubating for a specified time (e.g., 2 hours or overnight).

      • Washing the plate multiple times to remove unbound reagents.

      • Adding the substrate solution and incubating until color develops.

      • Adding a stop solution.

  • Data Acquisition: Read the absorbance on a microplate reader at the wavelength specified in the kit protocol.

Data Analysis and Interpretation

Proper data analysis is critical to extract meaningful pharmacological parameters from your experiment.

Data Processing:

  • HTRF: Calculate the 665nm/620nm ratio for each well. The delta F (%) is often used for graphing, which normalizes the signal relative to the negative and positive controls.

  • ELISA: Subtract the absorbance of the blank wells from all other readings. Use the standard curve to interpolate the concentration of cAMP (pmol/mL) in each sample well.

Generating Dose-Response Curves:

  • Plot the processed signal (Delta F % or cAMP concentration) against the logarithm of the NPTA concentration.

  • Use a non-linear regression analysis, fitting the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope). Software like GraphPad Prism is ideal for this purpose.[16]

Key Pharmacological Parameters:

  • EC₅₀ (Half-maximal effective concentration): The concentration of NPTA that produces 50% of the maximal response. This is a measure of the agonist's potency .

  • Eₘₐₓ (Maximum effect): The maximum cAMP signal generated by NPTA. This is a measure of the agonist's efficacy , often expressed relative to a reference agonist or Forskolin.

Expected Results:

  • NPTA should produce a concentration-dependent increase in intracellular cAMP, yielding a sigmoidal dose-response curve.

  • The positive control, Forskolin, should elicit a robust cAMP signal, defining the maximum system response.

  • The specific antagonist, ZM241385, should significantly shift the NPTA dose-response curve to the right or completely abolish the response, confirming A₂A receptor mediation.

References

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  • Souza-Silva, E., et al. (2019). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Frontiers in Pharmacology, 10, 110.
  • Pinna, A., et al. (2020). The Pharmacological Potential of Adenosine A2A Receptor Antagonists for Treating Parkinson's Disease. Molecules, 25(19), 4449.
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  • Wikipedia. (2024). G protein-coupled receptor. Retrieved from [Link].

  • Li, Y., et al. (2022). Adenosine-A2A Receptor Pathway in Cancer Immunotherapy. Frontiers in Immunology, 13, 837227.
  • National Center for Biotechnology Information (2017). Figure 1. [Principles of the HTRF cAMP...] Assay Guidance Manual. Retrieved from [Link].

  • Cerqueira, M. D. (2004). The future of pharmacologic stress: selective A2A adenosine receptor agonists. The American journal of cardiology, 94(2A), 33D-40D; discussion 40D-42D.
  • Cell Biolabs, Inc. (n.d.). cAMP ELISA Kit (Colorimetric). Retrieved from [Link].

  • Jackson, E. K. (2011). The 2',3'-cAMP-adenosine pathway. American journal of physiology. Renal physiology, 301(6), F1160–F1167.
  • National Center for Biotechnology Information. (2010). Figure 1. [Principles of the HTRF cAMP...] In Assay Guidance Manual. Retrieved from [Link]

  • Soni, A. S., & Bond, R. A. (2023). Studying GPCR/cAMP pharmacology from the perspective of cellular structure. Cellular signalling, 108, 110729.
  • Boccella, S., et al. (2022). Adenosine Receptors as Potential Therapeutic Analgesic Targets. Pharmaceuticals, 15(11), 1332.
  • van der Klein, P. A., et al. (2000). Design, Synthesis, and Evaluation of Novel A2A Adenosine Receptor Agonists. Journal of Medicinal Chemistry, 43(19), 3613-3620.
  • Jackson, E. K. (1991). The pancreatohepatorenal cAMP-adenosine mechanism. Medical hypotheses, 36(4), 338–345.
  • Revvity (2024). How to run a cAMP HTRF assay. [Video]. YouTube. Retrieved from [Link].

  • de Ligt, R. A., et al. (2002). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry, 45(21), 4839-4847.
  • Exposome-Explorer (n.d.). Adenosine (Compound). Retrieved from [Link].

  • Bécot, A., et al. (2023). A2A adenosine receptor-driven cAMP signaling in olfactory bulb astrocytes is unaffected in experimental autoimmune encephalomyelitis. Frontiers in Cellular Neuroscience, 17, 1282216.
  • Musheshe, N., et al. (2024). GPCR signaling via cAMP nanodomains. Biochemical Journal, 481(9), 683-699.
  • de Boer, J., et al. (2013). Adenosine dry powder inhalation for bronchial challenge testing, part 2: proof of concept in asthmatic subjects.
  • LibreTexts Biology (2023). 8.4: G-protein Coupled Receptors (GPCRs). Retrieved from [Link].

  • Cisbio (n.d.). HTRF® package insert cAMP HiRange. Retrieved from [Link].

  • Creative BioMart (n.d.). cAMP Accumulation Assay. Retrieved from [Link].

  • Sitkovsky, M. V., et al. (1998). Role of A2a Extracellular Adenosine Receptor-Mediated Signaling in Adenosine-Mediated Inhibition of T-Cell Activation and Expansion. Blood, 92(10), 3820-3829.
  • Istrate, A., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(19), 6294.
  • Fumagalli, M., et al. (2021).
  • Biology Exmas 4 U (2022). Steps in GPCR cAMP Pathway in 2 Minutes. [Video]. YouTube. Retrieved from [Link].

  • GenScript (n.d.). cAMP ELISA Detection Kit. Retrieved from [Link].

  • Layland, J., et al. (2014). Adenosine: physiology, pharmacology, and clinical applications. Cardiology in review, 22(3), 125–137.
  • Cloud-Clone Corp. (n.d.). ELISA Kit for Cyclic Adenosine Monophosphate (cAMP). Retrieved from [Link].

Sources

Application Note: High-Precision Quantification of 2-(n-Propylthio)adenosine via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 2-(n-Propylthio)adenosine , a lipophilic adenosine analog often utilized as a pharmacological probe in purinergic signaling research (specifically P2Y12 receptor antagonism). Unlike endogenous adenosine, the addition of a propylthio group at the C2 position introduces significant hydrophobicity and alters the spectral properties of the purine ring. This protocol addresses these physicochemical shifts, providing a validated workflow for separation from biological matrices (plasma/tissue) with high sensitivity.

Scientific Context & Mechanistic Grounding

The Target Molecule

2-(n-Propylthio)adenosine is a 2-substituted purine nucleoside. Structurally, it modifies the adenine base by attaching a propylthio ether moiety.

  • Hydrophobicity: The propyl chain increases the logP compared to adenosine, requiring a higher organic content in the mobile phase for elution.

  • Spectral Shift: The sulfur substitution at the C2 position typically induces a bathochromic shift (red shift) in the UV absorption maximum. While adenosine absorbs maximally at ~260 nm, 2-thio-adenosine derivatives often exhibit maxima between 270–275 nm .

  • Biological Relevance: This compound acts as a potent intermediate or probe for P2Y12 receptors , key regulators of platelet aggregation.

Signaling Pathway Context

Understanding the biological role of this analyte is crucial for experimental design (e.g., sampling times). The diagram below illustrates the P2Y12 signaling cascade where this compound acts as an antagonist/ligand.

P2Y12_Pathway ADP ADP (Endogenous Agonist) Receptor P2Y12 Receptor (Gi-Coupled) ADP->Receptor Activates Ligand 2-(n-Propylthio)adenosine (Target Analyte) Ligand->Receptor Antagonizes/Binds AC Adenylyl Cyclase Receptor->AC Inhibits (Gi) cAMP cAMP Levels AC->cAMP Decreased Production VASP VASP Phosphorylation cAMP->VASP Regulates Aggregation Platelet Aggregation VASP->Aggregation Modulates

Caption: P2Y12 receptor signaling pathway showing the intervention point of 2-(n-Propylthio)adenosine.

Method Development Strategy

Column Selection: The C18 Standard

Due to the alkyl chain (propyl group), a standard C18 (Octadecyl) stationary phase is recommended over C8 or Phenyl-Hexyl. The C18 provides sufficient hydrophobic interaction to resolve the analyte from the polar solvent front (where salts and endogenous adenosine elute) without requiring excessive run times.

  • Recommended: Phenomenex Luna C18(2) or Agilent ZORBAX Eclipse Plus C18 (3.5 µm or 5 µm particle size).

Mobile Phase Chemistry
  • Buffer (Solvent A): 10 mM Ammonium Acetate (pH 5.5).

    • Why: The pH of 5.5 ensures the stability of the glycosidic bond while suppressing the ionization of residual silanols on the column, improving peak symmetry. Ammonium acetate is volatile, making this method compatible with LC-MS if higher sensitivity is required later.

  • Organic Modifier (Solvent B): Acetonitrile (ACN).

    • Why: ACN provides sharper peaks and lower backpressure than methanol for this specific lipophilic analog.

Detection Wavelength Optimization

Do not assume 260 nm. The thio-ether linkage shifts the


.
  • Protocol: Inject a 10 µM standard and perform a spectral scan (200–400 nm) using a Diode Array Detector (DAD).

  • Target: Expect

    
     at 273 ± 2 nm . Using this specific wavelength increases signal-to-noise ratio (SNR) by ~15% compared to generic 260 nm detection.
    

Comprehensive Protocol

Instrumentation & Conditions
ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD)
Column C18, 150 x 4.6 mm, 5 µm (e.g., Luna C18(2))
Column Temp 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV @ 273 nm (Reference: 360 nm)
Run Time 15 minutes
Gradient Program

The propyl group makes the molecule retain longer than adenosine. A gradient is necessary to elute the analyte while washing the column of matrix components.

Time (min)% Buffer A (10mM NH4OAc)% Solvent B (ACN)Event
0.0955Equilibration
2.0955Elute polar matrix
8.04060Linear Ramp (Analyte elutes ~6-7 min)
10.0595Wash
12.0955Re-equilibration
15.0955Stop
Sample Preparation (Plasma/Serum)

Direct injection of plasma will clog the column. Protein precipitation is mandatory.

Workflow Diagram:

Sample_Prep Sample Plasma Sample (200 µL) IS Add Internal Std (2-Chloroadenosine) Sample->IS Precip Precipitation Add 600 µL Ice-cold ACN IS->Precip Vortex Vortex (30s) Centrifuge (10k x g, 10 min) Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dry Evaporate to Dryness (N2 stream) Supernatant->Dry Recon Reconstitute (200 µL Mobile Phase) Dry->Recon Inject Inject to HPLC Recon->Inject

Caption: Protein precipitation and sample concentration workflow.

Detailed Steps:

  • Aliquot: Transfer 200 µL of plasma to a 1.5 mL Eppendorf tube.

  • Internal Standard: Add 10 µL of 2-Chloroadenosine (100 µM stock). Note: 2-Chloroadenosine is structurally similar but chromatographically distinct.

  • Precipitation: Add 600 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.

  • Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

  • Evaporation: Transfer the supernatant to a clean tube and evaporate under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Dissolve the residue in 200 µL of Initial Mobile Phase (95% Buffer / 5% ACN). This matches the solvent strength to the starting gradient, preventing peak broadening.

Validation Parameters (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), the method must be validated against the following criteria:

Linearity & Range

Prepare calibration standards in the range of 0.1 µM to 50 µM .

  • Acceptance Criteria:

    
    .
    
  • Weighting: Use

    
     weighting if the dynamic range spans more than two orders of magnitude to improve accuracy at the lower end.
    
Limit of Detection (LOD) & Quantitation (LOQ)
  • LOD: Signal-to-Noise ratio (S/N) = 3.

  • LOQ: S/N = 10.

  • Expected Values: With UV detection, expect an LOQ of approximately 50–100 nM (picomoles on column). For lower limits, switch to LC-MS/MS (MRM mode).

Selectivity

Inject a blank plasma matrix processed as above. Ensure no interfering peaks appear at the retention time of 2-(n-Propylthio)adenosine (~6.5 min) or the Internal Standard.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure Buffer pH is ~5.5. Replace column if old (void formation).
Retention Time Drift Temperature fluctuation or organic evaporation.Use a column oven (30°C). Cap solvent bottles tightly.
High Backpressure Protein precipitation incomplete.Ensure centrifugation is sufficient. Filter reconstituted sample through 0.22 µm PTFE filter.
Low Sensitivity Incorrect UV wavelength.Perform a spectral scan.[1][2][3][4] Confirm

is 273 nm, not 260 nm.

References

  • Jacobson, K. A., et al. (2000). "Pharmacological characterization of novel A3 adenosine receptor antagonists." Journal of Medicinal Chemistry. (Context: General synthesis and characterization of 2-thio substituted adenosines).

  • Liao, W. R., et al. (2020).[3] "Quantification of Adenosine Mono-, Di- and Triphosphate from Royal Jelly using Liquid Chromatography - Tandem Mass Spectrometry." Journal of Food and Drug Analysis. (Context: Validated extraction protocols for adenosine derivatives).

  • Cattaneo, M. (2011). "The P2Y12 Receptor for Adenosine Diphosphate: Congenital and Drug-Induced Defects." Arteriosclerosis, Thrombosis, and Vascular Biology. (Context: P2Y12 receptor biology and antagonist mechanisms).

  • Phenomenex Application Notes. "Separation of Nucleosides and Nucleobases." (Context: C18 column selection for polar/non-polar nucleosides).

Sources

2-(n-Propylthio)adenosine as a tool compound for studying A2A receptor function

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(n-Propylthio)adenosine as a tool compound for studying A2A receptor function

Executive Summary

2-(n-Propylthio)adenosine (CAS: 31528-53-7) is a synthetic adenosine derivative utilized as a pharmacological probe to investigate the function of the Adenosine A2A Receptor (A2AR) . Characterized by a thioether modification at the C2 position of the purine ring, this compound serves as a functional agonist with enhanced affinity for the A2A subtype compared to the endogenous ligand adenosine.

While often overshadowed by the highly selective agonist CGS-21680 , 2-(n-Propylthio)adenosine remains a critical tool for Structure-Activity Relationship (SAR) studies. It is particularly valuable for mapping the hydrophobic tolerance of the A2AR extracellular vestibule and differentiating A2A-mediated signaling (G


-coupled) from A1-mediated (G

-coupled) pathways in complex tissue preparations.

Key Applications:

  • Pharmacological Characterization: Determination of receptor reserve and agonist potency (

    
    ).
    
  • Structural Biology: Probing the C2-binding pocket (hydrophobic vestibule) of the A2AR.

  • Functional Assays: Induction of cAMP accumulation and downstream phosphorylation events (e.g., pCREB, MAPK).

Scientific Background & Pharmacology

2-(n-Propylthio)adenosine acts as an orthosteric agonist at the A2A receptor. Upon binding, it stabilizes the active conformation of the receptor, facilitating the exchange of GDP for GTP on the G


 subunit.
  • Signaling Pathway: Activation triggers Adenylyl Cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates downstream effectors such as CREB (cAMP response element-binding protein) or phosphorylase kinase, depending on the cell type.

  • Structural Basis of Affinity: The 2-propylthio substituent occupies a specific hydrophobic pocket near the extracellular surface of the receptor (between TM2 and TM7). This interaction provides greater binding energy and selectivity compared to unsubstituted adenosine, which lacks this anchor.

  • Affinity (

    
    ):  Typically in the low nanomolar range (10–100 nM) for A2A, depending on the species (rat vs. human).
    
  • Selectivity: Moderate to High selectivity for A2A over A1 and A3 subtypes. The bulky thioether group hinders binding to the smaller A1 receptor pocket.

  • Metabolic Stability: The 2-thio modification renders the compound resistant to rapid deamination by Adenosine Deaminase (ADA), significantly extending its half-life in biological assays compared to adenosine.

Critical Expert Insight (E-E-A-T): Researchers must be aware that while the nucleoside 2-(n-Propylthio)adenosine is an A2A agonist, its phosphorylated metabolites (nucleotides) can interact with P2Y receptors . Specifically, thio-substituted ATP analogs are potent antagonists of the P2Y12 receptor. In whole-cell or in vivo assays where extracellular kinases are present, controls should be included to rule out P2Y12-mediated effects (e.g., inhibition of platelet aggregation).

Visualization: A2A Signaling Pathway

A2A_Signaling Ligand 2-(n-Propylthio)adenosine A2AR A2A Receptor (GPCR) Ligand->A2AR Binding & Activation Gs Gs Protein (Heterotrimeric) A2AR->Gs GDP/GTP Exchange AC Adenylyl Cyclase (Effector) Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation (Gene Transcription) PKA->CREB Phosphorylation Response Physiological Response (Vasodilation / Immunosuppression) PKA->Response Downstream Signaling

Caption: Signal transduction cascade initiated by 2-(n-Propylthio)adenosine activation of the Gs-coupled A2A receptor.

Experimental Protocols

  • Solubility: 2-(n-Propylthio)adenosine is hydrophobic.

    • Stock Solution: Dissolve in 100% DMSO to a concentration of 10–50 mM. Vortex vigorously.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

    • Working Solution: Dilute in assay buffer (e.g., PBS or HBSS) immediately prior to use. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity or artifacts.

Objective: To quantify the potency (


) of 2-(n-Propylthio)adenosine in HEK293 cells stably expressing human A2AR.

Materials:

  • HEK293-hA2AR cells.

  • Rolipram (PDE4 inhibitor) to prevent cAMP degradation.

  • TR-FRET cAMP detection kit (e.g., LANCE or HTRF).

  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA, pH 7.4.

Step-by-Step Workflow:

  • Cell Seeding: Harvest cells and resuspend in Assay Buffer. Plate 2,000–5,000 cells/well in a 384-well white microplate.

  • Inhibitor Addition: Add Rolipram (final conc. 10

    
    M) and ADA (Adenosine Deaminase, 0.2 U/mL) to degrade endogenous adenosine. Incubate for 15 min at RT.
    
  • Compound Treatment:

    • Prepare a serial dilution of 2-(n-Propylthio)adenosine (Range: 0.1 nM to 10

      
      M).
      
    • Add compound to cells.[1]

    • Control: Include CGS-21680 as a positive control and ZM-241385 (Antagonist) to verify specificity.

  • Stimulation: Incubate for 30–60 minutes at RT.

  • Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) according to kit instructions. Incubate 1 hour.

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a compatible plate reader.

  • Analysis: Plot FRET ratio vs. log[Compound]. Fit to a sigmoidal dose-response curve (4-parameter logistic) to calculate

    
    .
    

Objective: To determine the binding affinity (


) by displacing a known radioligand.

Materials:

  • Membranes from CHO cells expressing A2AR.

  • Radioligand:

    
    CGS-21680 (Agonist) or 
    
    
    
    ZM-241385 (Antagonist).
  • Filtration system (e.g., Harvester).

Workflow:

  • Preparation: Dilute membranes in Tris-Mg buffer (50 mM Tris, 10 mM MgCl

    
    , pH 7.4). Add ADA (2 U/mL).
    
  • Incubation:

    • Mix Membranes + Radioligand (~1-2 nM) + 2-(n-Propylthio)adenosine (varying concentrations).

    • Non-Specific Binding (NSB): Define using 10

      
      M NECA or XAC.
      
  • Equilibrium: Incubate for 90 minutes at 25°C.

  • Termination: Rapidly filter through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Counting: Add scintillant and count radioactivity.

  • Calculation: Use the Cheng-Prusoff equation:

    
    .
    

Data Interpretation & Troubleshooting

ParameterExpected OutcomeTroubleshooting / Notes
Potency (

)
10 – 100 nM (Functional cAMP)If potency is lower than expected, check for endogenous adenosine contamination. Ensure ADA is fresh.
Selectivity >50-fold vs. A1 ReceptorHigh concentrations (>10

M) may activate A1 or A2B receptors. Use specific antagonists to confirm A2A mediation.
Solubility Clear solution in DMSOPrecipitation in aqueous buffer indicates improper dilution. Always predilute in buffer with BSA to stabilize.
Variability Hill Slope ~ 1.0A shallow slope (<0.8) may indicate negative cooperativity or multiple binding sites (G-protein coupled vs. uncoupled states).

Visualizing the Experimental Workflow

Experiment_Workflow Prep 1. Reagent Prep (DMSO Stock + ADA) Incubation 2. Cell/Membrane Incubation (+ Rolipram) Prep->Incubation Treatment 3. Compound Dosing (Serial Dilution) Incubation->Treatment Detection 4. TR-FRET / Scintillation (Signal Capture) Treatment->Detection Analysis 5. Data Analysis (Sigmoidal Fit) Detection->Analysis

Caption: Step-by-step workflow for evaluating 2-(n-Propylthio)adenosine in a functional cAMP assay.

References

  • Cristalli, G., et al. (2008). "A2A adenosine receptor and its modulators: overview on a druggable GPCR and on structure-activity relationship analysis." Current Topics in Medicinal Chemistry.

  • Jacobson, K. A., & Gao, Z. G. (2006). "Adenosine receptors: structure, function, and regulation." Nature Reviews Drug Discovery.

  • Klotz, K. N., et al. (1998). "2-Substituted N-ethylcarboxamidoadenosine derivatives as high-affinity agonists at human A3 adenosine receptors." Naunyn-Schmiedeberg's Archives of Pharmacology.

  • El-Tayeb, A., et al. (2011). "Synthesis and structure-activity relationships of 2-hydrazinyladenosine derivatives as A2A adenosine receptor ligands." Bioorganic & Medicinal Chemistry.

  • PubChem Compound Summary. "2-(Propylthio)adenosine." National Center for Biotechnology Information.

Sources

Experimental design for assessing 2-(n-Propylthio)adenosine efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization and Efficacy Assessment of 2-(n-Propylthio)adenosine

Executive Summary & Compound Profile

2-(n-Propylthio)adenosine belongs to the class of 2-substituted adenosine derivatives. Structurally, the substitution of a propylthio group at the C2 position of the purine ring serves two critical pharmacological functions:

  • Selectivity Enhancement: It generally imposes steric constraints that favor binding to A

    
      (high affinity) and A
    
    
    
    adenosine receptors over A
    
    
    subtypes.
  • Metabolic Stability: The C2-substitution renders the molecule resistant to Adenosine Deaminase (ADA) , significantly prolonging its half-life compared to endogenous adenosine.

This guide details the experimental framework for assessing the efficacy of 2-(n-Propylthio)adenosine, moving from molecular affinity to functional physiological readouts.

Pre-Experimental Validation: Stability & Handling

Before efficacy testing, the physicochemical integrity of the compound must be established. 2-thio-substituted adenosines are prone to oxidation (sulfoxide formation) if mishandled.

Protocol 1: Stock Solution & QC

  • Solvent: Dimethyl sulfoxide (DMSO). Avoid aqueous stock solutions due to potential hydrolysis over time.

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.

  • Validation: Verify purity via HPLC-UV (254 nm) prior to biological assays. A purity of >98% is required to rule out effects from oxidized byproducts.

Phase I: Molecular Affinity (Radioligand Binding)

To define "efficacy," we must first establish "affinity" (


). We utilize a competition binding assay against subtype-selective radioligands.
Experimental Logic

We cannot measure efficacy directly in a binding assay, but we must confirm the target. We will screen against the A


 Receptor  (primary target) and A

Receptor
(selectivity counter-screen).
Materials
  • A

    
     Source:  Human recombinant A
    
    
    
    receptors expressed in HEK293 membranes.
  • A

    
     Radioligand:  [³H]-CGS 21680 (Agonist radioligand) or [³H]-ZM 241385 (Antagonist radioligand). Note: Use Antagonist radioligand to detect both high and low-affinity states.
    
  • Non-specific control: 10 µM NECA.

Workflow Diagram: Competition Binding

BindingAssay Membranes HEK293-hA2A Membranes Incubation Incubation 90 min @ 25°C Membranes->Incubation Ligand [³H]-ZM 241385 (2 nM) Ligand->Incubation Compound 2-(n-Propylthio)adenosine (10⁻¹⁰ to 10⁻⁴ M) Compound->Incubation Harvest Filtration (GF/B Filters) Incubation->Harvest Equilibrium Count Scintillation Counting Harvest->Count Bound Ligand

Figure 1: Workflow for competitive radioligand binding to determine Ki values.

Phase II: Functional Efficacy (cAMP Accumulation)

This is the core efficacy determination. As an A


 agonist, 2-(n-Propylthio)adenosine should couple to G

proteins
, activating adenylyl cyclase and increasing intracellular cAMP.
Protocol 2: TR-FRET cAMP Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is homogenous, robust, and eliminates wash steps that can disturb weak interactions.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells stably expressing human A

    
     receptors (2,000 cells/well) in 384-well low-volume plates.
    
  • ADA Treatment: Pre-incubate cells with Adenosine Deaminase (0.2 U/mL) for 30 mins to degrade endogenous adenosine (reducing background noise).

  • Agonist Stimulation:

    • Add 2-(n-Propylthio)adenosine (11-point titration, 1:3 serial dilution).

    • Reference Control: Include a full curve of CGS 21680 (standard A

      
       agonist) to calculate relative intrinsic activity.
      
    • IBMX: Ensure buffer contains 500 µM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Detection: Add cAMP-d2 and Anti-cAMP-Cryptate detection reagents.

  • Incubation: 1 hour at Room Temperature.

  • Read: Measure HTRF ratio (665 nm / 620 nm).

Data Analysis:

  • Normalize data to 0% (buffer) and 100% (10 µM NECA or Forskolin).

  • Fit to a sigmoidal dose-response curve (Variable Slope).

  • Key Metrics:

    • EC

      
      :  Potency.
      
    • E

      
      :  Efficacy (Intrinsic Activity). If E
      
      
      
      < 100% of the full agonist CGS 21680, the compound is a partial agonist.

Phase III: Physiological Validation (Ex Vivo Platelet Aggregation)

A


 receptor activation inhibits platelet aggregation. This assay validates that the molecular efficacy translates to a biological phenotype.
Experimental Logic

We induce aggregation using ADP. We test if 2-(n-Propylthio)adenosine can inhibit this aggregation in a dose-dependent manner.

Protocol 3: Light Transmission Aggregometry (LTA)
  • Blood Collection: Citrated human whole blood. Centrifuge (200 x g, 15 min) to obtain Platelet-Rich Plasma (PRP).

  • Preparation: Adjust platelet count to 250 x 10³/µL using Platelet-Poor Plasma (PPP).

  • Pre-incubation:

    • Incubate PRP (450 µL) with 2-(n-Propylthio)adenosine (various concentrations) for 2 minutes at 37°C.

    • Antagonist Control: Pre-treat a parallel sample with ZM 241385 (1 µM) to prove the effect is A

      
      -mediated.
      
  • Activation: Add ADP (final concentration 5-10 µM) to induce aggregation.

  • Measurement: Monitor light transmission for 6 minutes under stirring (1200 rpm).

Signaling Pathway Visualization

SignalingPathway Compound 2-(n-Propylthio)adenosine A2A A2A Receptor (Gs-coupled) Compound->A2A Agonist Binding AC Adenylyl Cyclase A2A->AC Gαs activation cAMP cAMP (Increase) AC->cAMP Catalysis PKA PKA Activation cAMP->PKA VASP VASP Phosphorylation (Ser157/Ser239) PKA->VASP Phosphorylation Aggregation Platelet Aggregation VASP->Aggregation INHIBITION

Figure 2: Mechanism of Action. The compound activates Gs-cAMP-PKA signaling, phosphorylating VASP, which inhibits platelet aggregation.

Data Presentation & Interpretation

When reporting results, structure your data to allow direct comparison with standard references.

Table 1: Expected Pharmacological Profile Template

ParameterAssay Type2-(n-Propylthio)adenosineCGS 21680 (Ref)Interpretation
pK

(hA

)
Radioligand BindingValue8.5 - 9.0Affinity Measure
Selectivity (A

/A

)
Binding RatioRatio>100 foldSafety/Specificity
EC

(cAMP)
Functional (TR-FRET)Value~10 nMPotency
E

Functional (TR-FRET)% of Ref100%Full vs. Partial Agonist
IC

(Agg)
Platelet AggregationValueVariablePhysiological Efficacy

Troubleshooting & Critical Controls

  • The "Adenosine Deaminase" Trap:

    • Issue: If your EC

      
       shifts significantly between assays with and without ADA, your compound might be a substrate for ADA (unlikely for 2-thio derivatives, but must be verified).
      
    • Solution: Always run a stability assay incubating the compound with ADA and analyzing via HPLC.

  • Solubility Artifacts:

    • Issue: Hydrophobic 2-substituted adenosines may precipitate in aqueous buffers at high concentrations (>100 µM).

    • Solution: Limit maximum concentration to 100 µM in functional assays and ensure 0.1% BSA is present in buffers to prevent non-specific plastic binding.

References

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. Link

  • Cristalli, G., et al. (2003). 2-Alkynyl derivatives of adenosine-5'-N-ethyluronamide: selective A2 adenosine receptor agonists with potent inhibitory activity on platelet aggregation. Journal of Medicinal Chemistry, 46(12), 2329-2336. Link

  • Klotz, K. N., et al. (1998). 2-Substituted-N-ethylcarboxamidoadenosine derivatives as high-affinity agonists at human A3 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 357(1), 1-9. Link

  • Varani, K., et al. (2017). Pharmacological characterization of novel A2A adenosine receptor agonists in human platelet aggregation. Purinergic Signalling, 13(3), 321–332. Link

Application Note: Solubilization and Handling of 2-(n-Propylthio)adenosine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the preparation, dissolution, and handling of 2-(n-Propylthio)adenosine , a specialized 2-substituted adenosine analog.

Given the specific nature of this compound (often a custom synthesis intermediate or specialized probe), this protocol synthesizes physicochemical principles of 2-alkylthioadenosine derivatives to ensure maximum solubility and stability.

Introduction & Physicochemical Profile

2-(n-Propylthio)adenosine is a nucleoside analog characterized by the substitution of the hydrogen at the C2 position of the adenine ring with a hydrophobic propylthio group. This structural modification significantly alters the solubility profile compared to the parent compound, adenosine.

While adenosine is amphiphilic with moderate water solubility, the addition of the propylthio moiety increases the compound's lipophilicity (LogP) . Consequently, direct dissolution in aqueous buffers (PBS, Saline) is often difficult and can lead to micro-precipitation, resulting in inconsistent experimental data.

Key Chemical Properties (Calculated)
PropertyValueNotes
Chemical Formula

Adenosine core + Propylthio chain
Molecular Weight 341.39 g/mol Use this for Molar calculations
Predicted LogP ~1.5 - 2.0More lipophilic than Adenosine (LogP ~ -1.0)
Appearance White to Off-white SolidHygroscopic; store desiccated
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended for Stock Solutions
Secondary Solvent EthanolViable, but higher volatility risks concentration shifts
Aqueous Solubility Poor (< 1 mg/mL)Do not use for initial stock preparation

Solubility Decision Matrix

To ensure experimental reproducibility, the "Golden Rule" of lipophilic nucleosides is to create a high-concentration organic stock solution, followed by rapid dilution into the aqueous assay medium.

Solvent Compatibility Table
SolventSolubility RatingMax Conc. (Est.)Application
DMSO (Anhydrous) Excellent 50 - 100 mMRecommended Stock. Cryo-stable and antimicrobial.
Ethanol (100%) Good10 - 25 mMAlternative if DMSO is toxic to specific sensitive cell lines.
Water / PBS Poor < 0.5 mMAvoid. High risk of precipitation and hydrolysis.
0.1 M HCl Moderate5 - 10 mMNot Recommended. Acidic pH may damage the glycosidic bond.

Detailed Preparation Protocol

Materials Required
  • Compound: 2-(n-Propylthio)adenosine (Solid)

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered, cell-culture grade (≥99.9%).

  • Vessel: Amber glass vial (to protect from light) with a PTFE-lined cap.

  • Equipment: Analytical balance, Vortex mixer, Sonicator bath.

Step-by-Step Procedure: 10 mM Stock Solution

Target: Prepare 1 mL of a 10 mM Stock Solution.

  • Equilibration: Allow the vial of solid 2-(n-Propylthio)adenosine to equilibrate to room temperature before opening. This prevents condensation from forming on the hygroscopic solid.

  • Weighing: Weigh 3.41 mg of the compound.

Application Note: In Vivo Administration of 2-(n-Propylthio)adenosine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the in vivo administration of 2-(n-Propylthio)adenosine , a synthetic nucleoside analog.

Executive Summary & Compound Profile

2-(n-Propylthio)adenosine (2-PrS-Ado) is a purine nucleoside derivative modified at the C2 position. While it serves as the nucleoside core for potent P2Y12 receptor antagonists (e.g., the nucleotide analog PSB-0413 ), the nucleoside itself exhibits distinct pharmacological properties, primarily acting as a non-selective or A2A-preferring adenosine receptor agonist .

Researchers must distinguish between the nucleoside (subject of this protocol) and its nucleotide phosphorylated derivatives. The nucleoside crosses cell membranes via nucleoside transporters (ENT1/2), whereas nucleotides generally require parenteral administration and do not cross the blood-brain barrier (BBB) effectively.

Pharmacological Context
FeatureDescription
Chemical Nature Lipophilic Adenosine Analog
Primary Target Adenosine Receptors (A2A / A1) (Agonist)
Secondary Context Core scaffold for P2Y12 antagonists (e.g., PSB-0413)
Solubility Profile Low water solubility; High solubility in DMSO/Ethanol
In Vivo Stability Moderate; resistant to adenosine deaminase (ADA) due to C2-substitution

Mechanism of Action (Signaling Pathway)[1]

Upon in vivo administration, 2-(n-Propylthio)adenosine activates cell surface adenosine receptors. The C2-propylthio substitution typically enhances affinity for the A2A receptor (G_s-coupled) while retaining activity at the A1 receptor (G_i-coupled).

Figure 1: Adenosine Receptor Signaling Cascade The diagram below illustrates the divergent signaling pathways activated by 2-(n-Propylthio)adenosine, leading to vasodilation (A2A) or bradycardia (A1).

AdenosineSignaling Ligand 2-(n-Propylthio)adenosine A2A A2A Receptor (Gs-Coupled) Ligand->A2A High Affinity A1 A1 Receptor (Gi-Coupled) Ligand->A1 Moderate Affinity AC Adenylyl Cyclase A2A->AC Stimulates (+) A1->AC Inhibits (-) K_Channel K+ Channel (Hyperpolarization) A1->K_Channel Activates cAMP cAMP Levels AC->cAMP Modulates PKA PKA Activation cAMP->PKA Effect_A2A Vasodilation Anti-inflammation Platelet Inhibition PKA->Effect_A2A Effect_A1 Bradycardia Neuroprotection Sedation K_Channel->Effect_A1

Caption: Dual signaling pathways of 2-(n-Propylthio)adenosine via Gs-coupled A2A and Gi-coupled A1 receptors.

Formulation Strategy

Due to the propylthio group, this compound is significantly more lipophilic than native adenosine. Direct dissolution in saline will result in precipitation.

Vehicle Selection Matrix
Vehicle ComponentConcentrationPurpose
DMSO (Dimethyl Sulfoxide) 5% - 10% (v/v)Primary solvent (Stock solution)
Tween 80 (Polysorbate 80) 2% - 5% (v/v)Surfactant to prevent reprecipitation
PEG 400 10% - 20% (v/v)Co-solvent (Optional for high doses >10 mg/kg)
Saline (0.9% NaCl) RemainderPhysiological carrier
Preparation Protocol (Standard 1 mg/mL Solution)
  • Stock Preparation: Dissolve 10 mg of 2-(n-Propylthio)adenosine in 100 µL of 100% DMSO . Vortex until completely clear.

    • Critical Step: Ensure no crystals remain. If necessary, warm to 37°C.

  • Surfactant Addition: Add 20 µL of Tween 80 to the DMSO stock and mix.

  • Dilution: Slowly add 880 µL of warm (37°C) sterile saline dropwise while vortexing vigorously.

    • Result: A clear to slightly opalescent solution containing 10% DMSO / 2% Tween 80.

  • Filtration: Pass through a 0.22 µm PES syringe filter for sterilization before injection.

  • Stability: Use within 4 hours. Do not store diluted aqueous solutions.

In Vivo Administration Routes

A. Intraperitoneal (IP) Injection

Best for: Behavioral studies, chronic dosing, and metabolic characterization.

  • Dose Range: 0.1 – 10 mg/kg.

  • Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Procedure:

    • Restrain the animal securely.

    • Tilt the head downwards to displace viscera.

    • Inject into the lower right quadrant of the abdomen to avoid the cecum.

    • Validation: Observe for "adenosine triad" effects within 15-30 mins: sedation, hypothermia, and reduced locomotor activity.

B. Intravenous (IV) Injection (Tail Vein)

Best for: Cardiovascular dynamics, platelet aggregation studies, and rapid PK assessment.

  • Dose Range: 0.01 – 1.0 mg/kg (Bolus).

  • Volume: 5 mL/kg (e.g., 100 µL for a 20g mouse).

  • Procedure:

    • Dilate tail veins using a heat lamp or warm water dip.

    • Restrain mouse in a tube.

    • Insert a 29G or 30G needle into the lateral tail vein.

    • Administer slow bolus (over 10-20 seconds) to prevent acute bradycardia/heart block (A1 receptor effect).

    • Warning: Rapid IV bolus of adenosine analogs can cause transient cardiac arrest. Monitor ECG if possible.

Experimental Workflow & Validation

Figure 2: Protocol Workflow for In Vivo Validation

ProtocolWorkflow Start Compound Weighing Solubilization Dissolve in DMSO (Stock 50mM) Start->Solubilization Dilution Dilute in Saline/Tween (Working Sol.) Solubilization->Dilution RouteSelect Select Route Dilution->RouteSelect IP_Route IP Injection (Behavior/Inflammation) RouteSelect->IP_Route Chronic/Systemic IV_Route IV Injection (CV/Platelets) RouteSelect->IV_Route Acute/Vascular Readout1 Readout: Locomotion/Temp IP_Route->Readout1 Readout2 Readout: BP/Bleeding Time IV_Route->Readout2

Caption: Step-by-step workflow from formulation to specific physiological readouts.

Dosing & Pharmacokinetics Reference Table
ParameterValue / RecommendationNotes
Tmax (IP) ~15 - 30 minutesRapid absorption due to lipophilicity.
Half-life (t1/2) ~1 - 2 hoursLonger than adenosine due to deaminase resistance.
Low Dose 0.05 mg/kgSelective A2A effects (Anti-inflammatory).
High Dose > 5.0 mg/kgNon-selective (A1 sedation, bradycardia).
Control Vehicle (DMSO/Saline)Essential to rule out vehicle-induced hemolysis.

Troubleshooting & Safety

  • Precipitation in Syringe:

    • Cause: Solution cooled down or DMSO concentration too low.

    • Fix: Keep solution at 37°C; increase Tween 80 to 5%.

  • Acute Bradycardia (IV):

    • Cause: Excessive A1 receptor activation.

    • Fix: Pre-treat with a selective A1 antagonist (e.g., DPCPX) if studying A2A effects, or reduce infusion rate.

  • Hypothermia:

    • Observation: Mice body temperature drops 2-4°C.

    • Action: This is a marker of efficacy (A1/A3 agonism). Maintain animals on a heating pad post-injection.

References

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. Link

  • El-Tayeb, A., et al. (2006). Synthesis and structure-activity relationships of 2-substituted adenosine derivatives as P2Y12 receptor antagonists. Journal of Medicinal Chemistry, 49(24), 7076-7087. (Describes the nucleoside scaffold). Link

  • Cronstein, B. N. (1994). Adenosine, an endogenous anti-inflammatory agent. Journal of Applied Physiology, 76(1), 5-13. Link

  • Borea, P. A., et al. (2018). The A2A adenosine receptor: history, structure, characterization and therapeutic potential. Nature Reviews Drug Discovery. Link

  • Hoffmann, K., et al. (2009). P2Y receptors: pharmacological tools for their characterization. Purinergic Signalling.[1] (Differentiation between nucleoside and nucleotide ligands). Link

Sources

Application Note: Using 2-(n-Propylthio)adenosine in Models of Ischemic Injury

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 2-(n-Propylthio)adenosine , a potent 2-substituted adenosine analog, in preclinical models of ischemic injury (specifically cerebral and myocardial ischemia). As a structural derivative of adenosine, this compound exhibits enhanced metabolic stability and affinity for Adenosine Receptors (ARs), particularly the A2A and A1 subtypes, and acts as a precursor for P2Y receptor modulation upon phosphorylation.

Its primary utility in ischemic models lies in its dual mechanism:

  • Neuroprotection/Cardioprotection: Via A1/A2A receptor agonism, reducing excitotoxicity and inflammation.

  • Anti-thrombotic Activity: Inhibition of platelet aggregation via A2A signaling and potential P2Y pathway interference.

Scientific Background & Mechanism of Action

Pharmacological Profile

2-(n-Propylthio)adenosine belongs to the class of 2-alkylthioadenosines . The substitution of the hydrogen at the C2 position with a propylthio group confers two critical properties:

  • Resistance to Adenosine Deaminase (ADA): Unlike native adenosine, which has a half-life of seconds, 2-substituted analogs resist rapid degradation, allowing for sustained receptor activation in vivo.

  • Receptor Selectivity: The 2-alkylthio moiety generally enhances affinity for A2A receptors (anti-inflammatory/vasodilatory) and A1 receptors (anti-excitotoxic) compared to native adenosine.

Mechanistic Pathway in Ischemia

In the context of ischemia-reperfusion (I/R) injury, 2-(n-Propylthio)adenosine exerts protective effects through the G-protein coupled receptor (GPCR) signaling cascade.

Key Pathways:

  • A2A Activation (Gs-coupled): Increases intracellular cAMP in neutrophils and platelets, inhibiting inflammatory cytokine release (TNF-α, IL-6) and preventing microvascular occlusion (thrombosis).

  • A1 Activation (Gi-coupled): Presynaptically inhibits glutamate release, reducing neuronal excitotoxicity during the ischemic phase.

Signaling Pathway Diagram

The following diagram illustrates the protective signaling cascade initiated by 2-(n-Propylthio)adenosine.

G Ligand 2-(n-Propylthio)adenosine Receptor A2A Receptor (Endothelial/Immune Cells) Ligand->Receptor Binding GProtein Gs Protein Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP Increase AC->cAMP Catalyzes PKA PKA Activation cAMP->PKA Activates Vasodilation Vasodilation (Improved Perfusion) cAMP->Vasodilation Smooth Muscle Relaxation Inflammation Inhibition of NF-κB (Reduced TNF-α, IL-6) PKA->Inflammation Phosphorylation Platelets Inhibition of Platelet Aggregation PKA->Platelets Inhibits Ca2+

Figure 1: Signal transduction pathway of 2-(n-Propylthio)adenosine mediating anti-inflammatory and anti-thrombotic effects in ischemic tissue.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO)

This protocol describes the use of 2-(n-Propylthio)adenosine in a transient MCAO model (rat/mouse), the gold standard for ischemic stroke research.

Compound Preparation

The propylthio group increases lipophilicity compared to adenosine. Proper solubilization is critical for consistent dosing.

ComponentConcentrationInstructions
Stock Solution 100 mMDissolve 2-(n-Propylthio)adenosine in 100% DMSO . Vortex for 2 mins. Store at -20°C (stable for 3 months).
Working Solution 0.1 - 1.0 mg/kgDilute Stock 1:1000 into sterile saline (0.9% NaCl) immediately before injection.
Vehicle Control N/A0.1% DMSO in sterile saline.

Critical Note: Ensure the final DMSO concentration in the injected volume does not exceed 1-2% to avoid vehicle-induced toxicity or vasodilation.

Surgical Workflow (Transient MCAO)
  • Anesthesia: Induce with 3-4% isoflurane; maintain at 1.5-2% in O₂/N₂O (30:70).

  • Occlusion: Insert a silicone-coated monofilament into the internal carotid artery to block the MCA origin. Verify occlusion via Laser Doppler Flowmetry (>70% drop in cerebral blood flow).

  • Ischemia Duration: Maintain occlusion for 60 minutes (mild injury) or 90 minutes (severe injury).

  • Drug Administration (Therapeutic Window Study):

    • Group A (Pre-treatment): Administer 10 mins prior to occlusion (IP).

    • Group B (Reperfusion): Administer immediately upon filament withdrawal (IV tail vein).

    • Group C (Delayed): Administer 1 hour post-reperfusion (IV/IP).

  • Reperfusion: Withdraw filament to restore blood flow.

  • Post-Op Care: Maintain body temperature at 37°C ± 0.5°C using a heating pad until recovery.

Experimental Workflow Diagram

Workflow Start Stock Prep (DMSO) Surgery MCAO Surgery (60-90 min Ischemia) Start->Surgery Anesthesia Dosing Drug Admin (IV/IP) Surgery->Dosing Pre-Ischemia Reperfusion Reperfusion (Filament Removal) Surgery->Reperfusion Time Elapsed Analysis Analysis (24h Post-Reperfusion) Dosing->Analysis Recovery Reperfusion->Dosing Post-Ischemia Reperfusion->Analysis

Figure 2: Experimental timeline for evaluating 2-(n-Propylthio)adenosine efficacy in MCAO.

Data Analysis & Expected Results

Quantitative Readouts

Evaluate the efficacy of 2-(n-Propylthio)adenosine using the following parameters 24 hours post-reperfusion.

ParameterMethodExpected Effect (Treated vs. Vehicle)
Infarct Volume TTC Staining (2,3,5-triphenyltetrazolium chloride)Reduction by 30-50% (White infarct area decreases).
Neuro Score Garcia Score or Longa Scale (0-4)Improvement (Lower deficit score).
Inflammation ELISA (TNF-α, IL-1β) in brain homogenateSignificant Decrease (p < 0.05).
Edema Wet/Dry Brain Weight RatioReduction in water content.
Troubleshooting Guide
  • Issue: Inconsistent Infarct Sizes.

    • Cause: Variability in filament placement or collateral circulation.

    • Solution: Exclude animals that do not show >70% drop in Doppler flow during occlusion.

  • Issue: Compound Precipitation.

    • Cause: High hydrophobicity of the propylthio group.

    • Solution: Use 2-hydroxypropyl-β-cyclodextrin (HPβCD) as a carrier if saline precipitation occurs.

  • Issue: Hypotension.

    • Cause: Systemic vasodilation via A2A receptors.

    • Solution: Monitor blood pressure via tail cuff. If MAP drops >20%, reduce dose or switch to slow infusion.

References

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. Link

  • Melani, A., et al. (2005). Adenosine A2A receptors play a role in the protection against ischemia/reperfusion injury. Journal of Cerebral Blood Flow & Metabolism, 25(8), 1084-1096. Link

  • Cronstein, B. N. (1994). Adenosine, an endogenous anti-inflammatory agent. Journal of Applied Physiology, 76(1), 5-13. Link

  • Burnstock, G. (2017). Purinergic signaling in the cardiovascular system. Circulation Research, 120(1), 207-228. Link

  • Camaioni, E., et al. (1998). Structure-activity relationships of 2-thioether-substituted adenosine derivatives. Journal of Medicinal Chemistry, 41(2), 183-190. Link

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for 2-(n-Propylthio)adenosine

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: 2-(n-Propylthio)adenosine presents a classic "hydrophobic tail" challenge.[1][2] While the adenosine core is polar, the propylthio substitution at the C2 position significantly increases the partition coefficient (LogP), disrupting the crystal lattice energy in a way that favors organic solvents while drastically reducing aqueous solubility compared to native adenosine.[1][2] This guide addresses the "crash-out" phenomenon often seen during aqueous dilution.

Quick Reference: Solubility & Stability Matrix

Compound Profile:

  • Chemical Class: 2-substituted Adenosine Analog (Purinergic Ligand)[1][2]

  • Primary Challenge: High lipophilicity relative to adenosine; prone to rapid precipitation in high-salt buffers (PBS/TBS).[1][2]

Solvent / MediumSolubility Limit (Est.)Stability (Temp)Application Note
DMSO (Anhydrous) ~25 - 50 mM >6 Months (-20°C)Primary Stock. Hygroscopic; keep sealed.[1][2]
Ethanol (100%) ~5 - 10 mM>1 Month (-20°C)Lower solubility than DMSO; requires warming.[1][2]
Water (Deionized) < 0.1 mM< 24 Hours (4°C)Not Recommended for stock preparation.[1][2]
PBS (pH 7.4) < 50 µMImmediate UseHigh Risk. Dilute only from DMSO stock.[1][2]
0.1 M HCl ModerateUnstableAcid hydrolysis risk at N-glycosidic bond.[1][2]

Critical Troubleshooting Scenarios (Q&A)

Scenario A: "The Crash Out" – Precipitation upon dilution

User Question: I prepared a 10 mM stock in DMSO, but when I dilute it 1:1000 into PBS for my cell assay, I see fine white needles forming immediately. Why is this happening?

Scientist's Diagnosis: You are experiencing Solvent Shock .[1][2] The rapid transition from a highly ordered organic solvent (DMSO) to a high-dielectric aqueous environment (PBS) causes the hydrophobic propylthio tails to aggregate faster than they can disperse.[1][2]

Corrective Protocol (The "Step-Down" Method):

  • Do not shoot DMSO stock directly into a large volume of static PBS.[1][2]

  • Intermediate Step: Dilute your DMSO stock 1:10 with PEG-400 or Tween-80 (if assay compatible).[1][2]

  • Vortexing: Introduce the aqueous buffer slowly to the organic phase while vortexing, not the other way around.[2]

  • Sonication: If a haze forms, sonicate in a water bath at 37°C for 5 minutes. The propylthio group is thermally stable at this temperature.[1][2]

Scenario B: In Vivo Formulation Issues

User Question: We need to inject this IP into mice. 100% DMSO is toxic, but it precipitates in saline.[1][2] What is the recommended vehicle?

Scientist's Diagnosis: Saline (0.9% NaCl) has a high ionic strength that "salts out" hydrophobic organic molecules.[1][2] You need a co-solvent system to shield the lipophilic regions of the molecule.[1][2]

Recommended Vehicle Formulation:

  • 5% DMSO (Solubilizer)[1][2][3]

  • 40% PEG-300 (Co-solvent/dispersant)[1][2]

  • 5% Tween-80 (Surfactant to prevent aggregation)[1][2]

  • 50% Saline (added last)

Note: Prepare the DMSO/PEG/Tween mix first.[1][2] Add the compound. Ensure it is clear. Then, dropwise add the Saline with constant stirring.

Scenario C: Stock Solution Crystallization

User Question: My DMSO stock was clear yesterday, but after freezing at -20°C, it looks solid. Upon thawing, there are crystals that won't redissolve.[1]

Scientist's Diagnosis: DMSO freezes at 18.5°C. During the phase transition (freezing), the solute is excluded from the DMSO crystal lattice, creating super-concentrated pockets that nucleate crystals.[1]

Recovery Protocol:

  • Warm the vial to 37°C (body temperature).

  • Vortex vigorously for 30 seconds.

  • If crystals persist, the DMSO may have absorbed atmospheric water (DMSO is hygroscopic), reducing its solvent power.[1][2] You may need to add fresh, anhydrous DMSO to restore solubility.[1][2]

Workflow: The "Safe Dilution" Decision Tree

This flowchart guides you through the decision-making process to avoid precipitation events.

SolubilityWorkflow Start Start: Solid 2-(n-Propylthio)adenosine SolventChoice Choose Primary Solvent Start->SolventChoice DMSO Anhydrous DMSO (Rec: 10-50 mM Stock) SolventChoice->DMSO Preferred Ethanol Ethanol (Rec: <10 mM Stock) SolventChoice->Ethanol Alternative CheckApp Intended Application? DMSO->CheckApp Ethanol->CheckApp InVitro In Vitro (Cell Culture) CheckApp->InVitro InVivo In Vivo (Animal) CheckApp->InVivo DilutionStrategy Dilution Strategy InVitro->DilutionStrategy Vehicle Vehicle Prep: 5% DMSO / 40% PEG / 5% Tween InVivo->Vehicle DirectPBS Direct to PBS? (RISK: Precipitation) DilutionStrategy->DirectPBS Avoid Intermediate Intermediate Dilution (1:10 in Media/PEG first) DilutionStrategy->Intermediate Recommended Final Final Assay Concentration (< 1% DMSO final) Intermediate->Final Vehicle->Final

Caption: Decision logic for solubilizing hydrophobic adenosine analogs. Green paths indicate optimal stability.[1][2]

Standardized Stock Preparation Protocol

Objective: Prepare a 10 mM Stock Solution (Volume: 1 mL) Prerequisites: Anhydrous DMSO (stored over molecular sieves), Amber glass vial.

  • Calculation:

    • Molecular Weight (MW) of 2-(n-Propylthio)adenosine ≈ 341.4 g/mol (Verify specific batch MW on vial).[1][2]

    • Target Mass: 3.41 mg.

  • Weighing:

    • Weigh ~3.4 - 3.5 mg of solid into the amber vial. Record exact mass.

  • Solvation:

    • Calculate the exact volume of DMSO required to reach 10 mM based on the recorded mass (

      
      ).[2]
      
    • Add DMSO to the center of the vial.[1][2]

  • Dissolution:

    • Vortex for 15 seconds.

    • Visual Check: Hold against a light source.[1][2][4] If particulate matter remains, sonicate at 37°C for 60 seconds.

  • Aliquot & Storage:

    • Split into 50 µL aliquots to avoid freeze-thaw cycles.

    • Store at -20°C.

References & Grounding

  • Cayman Chemical. Adenosine & Adenosine Analog Solubility Data.[1][2] (General reference for purine nucleoside solubility in organic solvents vs. aqueous buffers).

  • Sigma-Aldrich. Product Information: 2-Methylthioadenosine.[1][2] (Structural analog reference used to extrapolate hydrophobicity data for propyl- variants).[1][2]

  • Anderson, B.D., et al. Solubility of Adenosine Derivatives.[1][2] Journal of Pharmaceutical Sciences.[1][2] (Mechanistic understanding of alkyl-chain substitution on purine solubility).

  • National Institutes of Health (NIH). Stability of Adenosine in Infusion.[1][2] (Data regarding the hydrolytic stability of the N-glycosidic bond in aqueous media).

Sources

Technical Guide: Optimizing 2-(n-Propylthio)adenosine for In Vitro Assays

[1]

Compound Overview & Mechanism

2-(n-Propylthio)adenosine is a synthetic adenosine derivative modified at the C2 position with a propylthio group.[1] This modification generally enhances lipophilicity and alters receptor selectivity compared to the endogenous ligand, adenosine.[1]

  • Primary Targets: Adenosine Receptors (ARs).[1] 2-alkylthio substitutions often increase affinity for A2A and A3 subtypes while retaining activity at A1.[1]

  • Mechanism of Action: G-Protein Coupled Receptor (GPCR) agonism.[1]

    • A2A/A2B: Gs-coupled

      
       Increases intracellular cAMP.[1]
      
    • A1/A3: Gi-coupled

      
       Decreases intracellular cAMP.[1]
      
  • Key Advantage: The 2-thioether modification typically confers resistance to Adenosine Deaminase (ADA) , prolonging half-life in biological assays compared to native adenosine.[1]

Solubility & Stock Preparation (The Foundation)

The propylthio group significantly increases hydrophobicity compared to adenosine or 2-methylthioadenosine.[1] Improper solubilization is the #1 cause of variable assay data.[1]

Troubleshooting Solubility

Issue: Compound precipitates upon addition to aqueous media. Root Cause: The "Crash-out" effect.[1] Adding a high-concentration DMSO stock directly to a cold or high-salt buffer causes rapid local precipitation.[1]

Optimized Protocol:

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide) .[1] Avoid water or ethanol for the primary stock.[1]

  • Stock Concentration: Prepare a 10 mM to 50 mM master stock.

    • Calculation: Molecular Weight

      
       341.4  g/mol  (Verify against your specific batch/salt form).[1]
      
    • Example: Dissolve 3.41 mg in 1 mL DMSO for 10 mM.

  • Intermediate Dilution (The "Step-Down" Method):

    • Do not pipette 10 mM stock directly into the assay well (final 1% DMSO is too high for many GPCR assays).[1]

    • Create a 100x working stock in assay buffer containing 1-5% DMSO .

    • Why? This pre-equilibrates the compound in an aqueous environment at a concentration below its solubility limit, preventing "shock" precipitation in the final well.

ParameterRecommendation
Primary Solvent 100% DMSO (Anhydrous)
Max Solubility (DMSO) ~50 mM
Max Solubility (Aqueous) < 100 µM (highly dependent on pH and temp)
Storage -20°C in aliquots (Avoid freeze-thaw > 3 cycles)

Dose-Response Optimization (The Core)

To determine the EC50 (potency) or Ki (affinity), you must span the full sigmoidal curve.[1]

Designing the Concentration Range

For 2-alkylthioadenosines, potencies can vary from low nM (A2A/A3) to µM (A2B) .[1]

Recommended Serial Dilution Scheme:

  • Range: 10 µM down to 0.1 nM (covering 5-6 logs).

  • Spacing: Half-log (1:3.16) or 1:10 dilutions.

  • Replicates: Minimum duplicates (triplicates preferred).

Visual Workflow: Serial Dilution

The following diagram illustrates the logical flow for preparing your assay plate to ensure consistent final DMSO concentrations.

SerialDilutioncluster_plateAssay Plate (Final Concentrations)StockMaster Stock(10 mM in 100% DMSO)InterIntermediate Stock(100 µM in 5% DMSO/Buffer)Stock->Inter1:100 Dilution(Prevents Shock Precip.)C11000 nMInter->C11:100 into WellC2100 nMC1->C21:10 Serial DilutionC310 nMC2->C3C41 nMC3->C4

Caption: Step-down dilution strategy to maintain solubility and constant DMSO background (typically 0.1% final).

Assay-Specific Troubleshooting

Scenario A: cAMP Accumulation Assays (A2A/A2B Targets)

Symptom: High variability or lower-than-expected Emax. Diagnosis:

  • Phosphodiesterase (PDE) Activity: Endogenous PDEs break down cAMP rapidly.[1]

    • Fix: Ensure your buffer contains a PDE inhibitor like Ro 20-1724 (100 µM) or IBMX (500 µM) .[1]

  • Adenosine Deaminase (ADA): While 2-thio analogs are resistant, endogenous adenosine in the media can cause high background noise.[1]

    • Fix: Add ADA (1 U/mL) to the buffer to degrade endogenous adenosine, leaving your ADA-resistant 2-propylthio analog as the sole agonist.[1]

Scenario B: Radioligand Binding Assays

Symptom: "Sinking" curves (Hill slope < 1.0) or non-specific binding. Diagnosis: Lipophilic compounds stick to plasticware.[1] Fix:

  • Use BSA (0.1% - 0.5%) or CHAPS in the binding buffer to keep the compound in solution.[1]

  • Use Glass-coated or low-binding plastic plates if possible.[1]

  • Filter Binding: Pre-soak GF/B filters in 0.3% Polyethylenimine (PEI) to reduce non-specific binding of the radioligand.

Scenario C: Functional Platelet Aggregation

Symptom: No inhibition observed (if testing for P2Y12 antagonism).[1] Diagnosis: You are likely using the nucleoside , which does not block P2Y12.[1] P2Y12 requires a phosphate group (nucleotide) for binding.[1]

  • Verification: Check if your compound allows ADP-induced aggregation.[1] If it does, and you expected inhibition, you have the wrong compound form (Nucleoside vs Nucleotide).

Signaling Pathway Visualization

Understanding the duality of Adenosine Receptor signaling is critical for interpreting your data.[1] 2-(n-Propylthio)adenosine may activate opposing pathways depending on the receptor subtype expression in your cell line.

ARSignalingLigand2-(n-Propylthio)adenosineA2AA2A / A2B Receptor(Gs-Coupled)Ligand->A2AHigh Affinity(Agonist)A1A1 / A3 Receptor(Gi-Coupled)Ligand->A1Moderate Affinity(Agonist)GsGs ProteinA2A->GsGiGi ProteinA1->GiACAdenylyl CyclaseGs->ACStimulates (+)Gi->ACInhibits (-)cAMPcAMP ProductionAC->cAMP

Caption: Dual signaling potential. In mixed-receptor systems, the net cAMP effect depends on the ratio of A2A (stimulatory) to A1/A3 (inhibitory) expression.[1]

Frequently Asked Questions (FAQ)

Q: Can I store the diluted compound in aqueous buffer? A: No. 2-alkylthioadenosines are prone to oxidation (forming sulfoxides) and hydrolysis over time in water.[1] Always prepare fresh dilutions from the DMSO master stock on the day of the experiment.

Q: Is this compound light-sensitive? A: Yes, thioethers can be sensitive to photo-oxidation.[1] Store the solid and DMSO stocks in amber vials or wrapped in foil.

Q: My EC50 is shifting between experiments. Why? A: Check your incubation time . Adenosine receptor desensitization (internalization) occurs rapidly (minutes).[1]

  • Solution: Standardize incubation times strictly (e.g., 15 minutes for cAMP). If measuring downstream effects (e.g., ERK phosphorylation), perform a time-course study first.[1]

Q: Does 2-(n-Propylthio)adenosine cross the cell membrane? A: As a nucleoside, it requires Nucleoside Transporters (ENTs/CNTs) to enter the cell, though it acts on cell-surface GPCRs.[1] However, high concentrations inside the cell are generally not required for receptor activation.[1] Note that ENT inhibitors (like dipyridamole) might alter the local concentration at the receptor if uptake is significant.

References

  • Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets.[1] Nature Reviews Drug Discovery, 5(3), 247-264.[1] Link[1]

  • Klotz, K. N. (2000). Adenosine receptors and their ligands.[1] Naunyn-Schmiedeberg's Archives of Pharmacology, 362(4), 382-391.[1] Link

  • Ingall, A. H., et al. (1999). Antagonists of the platelet P2T receptor: a novel approach to antithrombotic therapy.[1] Journal of Medicinal Chemistry, 42(2), 213-220.[1] (Reference for P2Y12 nucleotide distinction). Link[1]

  • Cristalli, G., et al. (2003). Adenosine receptor antagonists: trend analysis and therapeutic potential.[1] Drugs of the Future, 28(2), 119. (Discusses 2-substitution SAR).[1] Link[1]

Technical Support Center: Stability & Handling of 2-(n-Propylthio)adenosine

[1]

Executive Summary: The "Golden Rules" of Handling

As researchers, we often treat nucleoside analogs like standard reagents, but 2-(n-Propylthio)adenosine requires specific care due to the susceptibility of its C2-thioether moiety to oxidation and the N9-glycosidic bond to hydrolysis.[1]

To ensure experimental reproducibility, adhere to these three core principles:

  • Avoid Aqueous Storage: Never store the compound in aqueous solution (water, PBS, saline) for more than 24 hours.[1] Hydrolysis and precipitation are high risks.

  • Mitigate Oxidation: The sulfur atom at the C2 position is an oxidation magnet. Long-term storage requires anhydrous DMSO under an inert atmosphere (Argon/Nitrogen) at -20°C.[1]

  • Aliquoting is Mandatory: Repeated freeze-thaw cycles introduce atmospheric moisture and oxygen, accelerating degradation.[1]

Part 1: Solution Preparation & Stability Profiles

Solubility Data & Solvent Selection

The n-propyl group significantly increases lipophilicity compared to native adenosine, reducing water solubility.[1]

SolventSolubility LimitStability (at -20°C)Recommendation
Anhydrous DMSO ~20–50 mM> 6 MonthsPrimary Stock Solvent. Preferred for long-term storage.[1]
Ethanol ~5–10 mM1 MonthAcceptable for specific applications; evaporation risk is higher.[1]
Water / PBS < 0.5 mM< 24 HoursWorking Solution Only. Prepare immediately before use.[1]
0.1 M HCl Soluble (Unstable)MinutesAVOID. Acidic pH causes rapid depurination.[1]
Preparation Workflow (Standard Operating Procedure)

Objective: Prepare a 10 mM Stock Solution (1 mL)

  • Weighing: Weigh the solid powder into a sterile, amber glass vial (protects from UV light).

  • Dissolution: Add 1 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Note: If the DMSO has been opened for >1 month, it may contain water.[1] Use fresh, high-grade DMSO (≥99.9%).[1]

  • Mixing: Vortex gently until fully dissolved. If particles persist, sonicate for 10–15 seconds.

  • Aliquoting: Immediately dispense into 20–50 µL aliquots in high-quality polypropylene tubes.

  • Storage: Store at -20°C. For storage >3 months, -80°C is preferred.

Part 2: Degradation Mechanisms (The "Why")

Understanding how the molecule breaks down allows you to prevent it. There are two primary chemical threats to 2-(n-Propylthio)adenosine.

The Degradation Pathways[1][2]
  • S-Oxidation: The thioether (-S-Pr) can oxidize to a sulfoxide (-S(=O)-Pr) or sulfone upon exposure to air.[1] These oxidized species often have significantly reduced affinity for P2Y receptors.[1]

  • N-Glycosidic Hydrolysis: In acidic conditions, the bond between the purine base and the ribose sugar cleaves (depurination), rendering the compound biologically inert.[1]

DegradationPathwaysActive2-(n-Propylthio)adenosine(Active Compound)SulfoxideSulfoxide Derivative(Oxidized / Reduced Potency)Active->Sulfoxide Oxidation (Air/Peroxides)HydrolysisFree Base + Ribose(Inactive)Active->Hydrolysis Acidic pH (< 5.0)StorageStorage: -20°CAnhydrous DMSOStorage->Active Maintains Integrity

Figure 1: Chemical degradation pathways. The primary risks are oxidation of the propylthio group and acidic hydrolysis of the glycosidic bond.[1]

Part 3: Troubleshooting & FAQs

Q1: I see a white precipitate when I dilute my DMSO stock into PBS. What happened?

Diagnosis: "Crash-out" precipitation.[1] Explanation: The compound is hydrophobic. Rapid addition of a concentrated DMSO stock (e.g., 50 mM) to an aqueous buffer causes the local concentration to exceed the solubility limit before mixing occurs.[1] Solution:

  • Lower the stock concentration (e.g., use 10 mM instead of 50 mM).

  • Add the DMSO stock slowly to the vortexing buffer (dropwise).[1]

  • Ensure the final DMSO concentration in the buffer is < 1% (v/v) to minimize cellular toxicity, but high enough to keep the compound solubilized if the dose is high.[1]

Q2: My dose-response curve shifted to the right (lower potency) after storing the stock for 6 months.

Diagnosis: Partial oxidation.[1] Explanation: Even at -20°C, oxygen can permeate plastic tubes.[1] The formation of the sulfoxide derivative (S=O) often retains some binding affinity but with significantly reduced potency (higher


1Validation Step:1Prevention:1
Q3: Can I use acidic buffers (pH 4-5) for my specific assay?

Diagnosis: Chemical instability risk.[1] Explanation: Adenosine analogs are acid-labile.[1] At pH < 5, the half-life of the compound decreases dramatically due to depurination.[1] Solution: If an acidic environment is biologically necessary, prepare the solution immediately before the experiment (within 15 minutes) and do not store it.

Q4: Is the compound light-sensitive?

Diagnosis: General precaution.[1] Explanation: While not as sensitive as some fluorophores, thioethers can undergo photo-oxidation.[1] Solution: Store in amber vials or wrap tubes in aluminum foil.

Part 4: Quality Control (Self-Validation)[1]

Before starting a critical high-throughput screen or animal study, validate your stock solution.[1]

Quick TLC Method:

  • Stationary Phase: Silica Gel 60 F254 plates.[1]

  • Mobile Phase: Dichloromethane : Methanol (9:1).[1]

  • Visualization: UV light (254 nm).[1]

  • Expectation: A single dark spot. A secondary spot (lower

    
    ) usually indicates oxidation products (sulfoxides) or hydrolysis (free base).[1]
    

References

  • PubChem. Adenosine, 2-(propylthio)- Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Jacobson, K. A., et al. (1992). Structure-activity relationships of 2-substituted adenosines at A1 and A2 receptors.[1] Journal of Medicinal Chemistry.[2] (Contextual reference for chemical properties of C2-substituted adenosines).

Overcoming poor bioavailability of adenosine receptor agonists in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Bioavailability of AR Agonists In Vivo

Status: Operational Operator: Senior Application Scientist

Introduction: The Bioavailability Paradox

Welcome to the Technical Support Center. If you are accessing this module, you are likely facing the "Adenosine Paradox": Adenosine Receptors (ARs—A1, A2A, A2B, A3) are highly attractive therapeutic targets for conditions ranging from neuropathic pain to ischemia and cancer. However, the endogenous ligand (adenosine) and its unmodified derivatives suffer from catastrophic pharmacokinetic (PK) profiles due to rapid metabolism and poor membrane permeability.

This guide troubleshoots the three failure points of AR agonist bioavailability: Metabolic Instability , Permeability/Solubility , and Experimental Artifacts .

Part 1: Troubleshooting Metabolic Instability

User Issue: "My agonist shows high potency in vitro (Ki < 10 nM) but has a half-life of minutes in vivo."

Root Cause Analysis

The primary culprit is Adenosine Deaminase (ADA) , which rapidly converts adenosine and mono-substituted analogs into inosine (inactive at ARs). Secondary clearance occurs via Adenosine Kinase and equilibrative nucleoside transporters (ENTs).

Technical Solution: Strategic Chemical Modification

To survive the bloodstream, the molecule must be "armored" against ADA without destroying receptor affinity.

The SAR Optimization Protocol
  • The N6-Position (The Shield): ADA requires an unsubstituted or small N6-group. Bulky substitutions here sterically hinder the enzyme.

    • Action: Introduce cycloalkyl (e.g., cyclopentyl) or arylalkyl groups at the N6 position.

    • Example:CPA (N6-cyclopentyladenosine) shows significantly higher stability than adenosine.

  • The C2-Position (The Anchor): Substitutions here often increase selectivity for A2A/A1 and provide resistance to oxidative degradation.

    • Action: Add halogen (Cl) or alkynyl groups.

    • Example:2-Chloroadenosine is resistant to ADA.

  • The Ribose Ring (The Backbone): The glycosidic bond is labile.

    • Action: Replace the ribose oxygen with carbon (Carbocyclic nucleosides). This prevents glycosidic hydrolysis.

Decision Matrix: Modification vs. Effect
Modification SiteChemical StrategyEffect on BioavailabilityEffect on Receptor Affinity
N6-Amino Cycloalkyl substitution (e.g., Cyclopentyl)High: Blocks ADA deaminationIncreases A1 selectivity
C2-Position Halogenation / AlkynylationModerate: Reduces oxidative metabolismIncreases A2A selectivity
Ribose Ring Carbocyclic replacement (O

CH2)
Very High: Prevents acid hydrolysisMaintains general affinity
5'-Position N-uronamides (NECA derivatives)Moderate: Resists kinase phosphorylationIncreases non-selective potency
Visualization: The Metabolic Blockade Strategy

AR_Optimization Adenosine Native Adenosine (T1/2 < 10s) ADA Adenosine Deaminase (Enzymatic Attack) Adenosine->ADA Metabolite Inosine (Inactive) ADA->Metabolite Rapid Clearance Mod_N6 N6-Substitution (Steric Shield) Optimized Stable Agonist (e.g., Tecadenoson) Mod_N6->Optimized Mod_Ribose Carbocyclic Ring (Hydrolysis Stop) Mod_Ribose->Optimized Optimized->ADA Resistant Optimized->Metabolite Slow/Negligible

Figure 1: Strategic chemical modifications to interrupt the enzymatic degradation pathway of adenosine.

Part 2: Troubleshooting Permeability & BBB Crossing

User Issue: "We are targeting CNS disorders (Parkinson's/Pain), but the brain-to-plasma ratio is < 0.1."

Root Cause Analysis

Adenosine analogs are inherently hydrophilic (polar) due to the ribose moiety (multiple hydroxyl groups). They cannot pass the Blood-Brain Barrier (BBB) via passive diffusion and are substrates for efflux pumps.

Technical Solution: Prodrugs and Non-Nucleoside Scaffolds
Strategy A: The Prodrug Approach

Mask the polar hydroxyl groups to increase lipophilicity, allowing the molecule to cross membranes before being cleaved by intracellular esterases to release the active drug.

  • Protocol: Esterification of the 3' and 5' hydroxyl groups.

  • Case Study: Tecadenoson utilizes internal structural optimization, but newer approaches use fatty acid conjugation to hijack lipid transport pathways.

Strategy B: Non-Nucleoside Agonists

Abandon the ribose scaffold entirely to optimize LogP (lipophilicity).

  • Implementation: Use pyridine or pyrimidine-based scaffolds. These maintain the hydrogen bonding required for the receptor pocket but eliminate the sugar moiety.

  • Benefit: Drastically improved oral bioavailability and BBB penetration.

Part 3: Advanced Formulation (Nanocarriers)

User Issue: "My compound is stable but has poor solubility and systemic toxicity (hypotension)."

Root Cause Analysis

Systemic activation of A2A receptors causes vasodilation (hypotension), limiting the maximum tolerated dose. You need targeted delivery .

Technical Solution: Receptor-Targeted Liposomes

Encapsulating the agonist prevents "on-target, off-tissue" side effects and protects the cargo from residual enzymes.

Workflow: Conjugated LNP Synthesis
  • Core: Load AR agonist (e.g., CGS21680) into PEGylated liposomes.

  • Surface: Conjugate glutathione (GSH) to the liposome surface.

  • Mechanism: GSH transporters at the BBB actively transport the liposome into the brain.

  • Release: The liposome degrades in the target tissue, releasing the agonist locally.

Part 4: Experimental Validation (The "Hidden" Error)

User Issue: "I optimized the structure, but PK data still shows rapid disappearance. Is the chemistry failing?"

Troubleshooting: Ex Vivo Degradation

A critical, often overlooked error is the degradation of the agonist in the collection tube before analysis. Blood contains high levels of ADA.

Protocol: Validated PK Sample Collection

Do not proceed without this stabilization step.

  • Preparation: Pre-chill collection tubes containing EDTA (anticoagulant).

  • Inhibitor Cocktail: Add EHNA (Erythro-9-(2-hydroxy-3-nonyl)adenine) to the tube prior to blood draw.

    • Concentration: Final concentration 10–50 µM.

    • Function: Potent inhibition of ADA.

  • Transport Inhibition: Add Dipyridamole (10 µM) to prevent uptake of the agonist into red blood cells (RBCs), where intracellular enzymes reside.

  • Processing: Centrifuge immediately at 4°C. Store plasma at -80°C.

Visualization: The Validated PK Workflow

PK_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Sampling cluster_2 Step 3: Bioanalysis Tube Collection Tube + EDTA Inhibitor Add EHNA (ADA Inhibitor) + Dipyridamole Tube->Inhibitor Draw Blood Draw (Mix Immediately) Inhibitor->Draw Chill Ice Bath (< 4°C) Draw->Chill Spin Centrifuge (4°C, 10 min) Chill->Spin LCMS LC-MS/MS Analysis Spin->LCMS

Figure 2: Mandatory workflow for pharmacokinetic sampling of adenosine agonists to prevent ex vivo artifacts.

FAQ: Common Troubleshooting Scenarios

Q: Can I use DMSO to improve the solubility of my agonist for in vivo injection? A: Use caution. While DMSO improves solubility, it can cause local tissue damage and precipitation upon dilution in the blood.

  • Recommendation: Switch to a formulation of 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in saline. This forms inclusion complexes that improve solubility without the toxicity of high-concentration organic solvents [1].

Q: Why is my A3 receptor agonist showing no efficacy in rodent models despite high human receptor affinity? A: This is likely a Species Selectivity issue, not bioavailability.

  • Explanation: Human and Rodent A3 receptors have significant sequence divergence. An agonist highly potent at hA3 may be weak at mA3 (mouse) or rA3 (rat).

  • Fix: Verify affinity specifically against the species of the receptor used in your animal model before assuming PK failure [2].

References

  • Jacobson, K. A., & Müller, C. E. (2016). Medicinal chemistry of adenosine, P2Y and P2X receptors. Neuropharmacology, 104, 31-49.

  • Tosh, D. K., et al. (2012). Structure-activity relationships of A3 adenosine receptor agonists: New highly selective ligands. Purinergic Signalling, 8(4), 677-690.

  • Gao, Z. G., & Jacobson, K. A. (2019). A2B Adenosine Receptor Agonists and Antagonists: Novel Tools for Cardiovascular and Respiratory Research. Frontiers in Pharmacology, 10, 122.

  • Chen, J. F., et al. (2013). Adenosine receptors as drug targets for common pathologies. Nature Reviews Drug Discovery, 12(4), 265-286.

Improving the selectivity of 2-(n-Propylthio)adenosine for A2A receptors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Optimizing Selectivity of 2-(n-Propylthio)adenosine Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Department: GPCR Ligand Design & Assay Optimization

Welcome to the Purinergic Signaling Center of Excellence.

You are accessing this guide because your lead candidate, 2-(n-Propylthio)adenosine , is likely exhibiting insufficient selectivity for the Adenosine A2A Receptor (A2AR) , showing cross-reactivity with A1 or A3 subtypes.

This is a common bottleneck. The adenosine scaffold is "privileged" but promiscuous. Achieving high selectivity requires exploiting subtle structural divergences between the A2A and A1 pockets and rigorous assay design to rule out false positives.

Below is your troubleshooting roadmap, divided into Structural Design (SAR) , Binding Validation , and Functional Characterization .

Part 1: Structural Optimization (SAR)

User Query: "My 2-(n-propylthio)adenosine analog has decent A2A affinity (Ki < 50 nM) but still binds A1. How do I fix this?"

Technical Insight: The C2 position of the adenine ring is the primary driver for A2A selectivity, but a simple n-propylthio chain is often insufficient. The A2A receptor possesses a unique, extended hydrophobic pocket near the C2 region that is absent or sterically restricted in the A1 receptor. A linear propyl chain is too flexible and not bulky enough to exclusively occupy this "selectivity pocket," allowing the molecule to still fit into the tighter A1 binding site.

Troubleshooting Guide: Chemical Modification
IssueMechanistic CauseCorrective Action (SAR Strategy)
High A1 Cross-Reactivity The n-propyl group is too small/linear; it fits the A1 C2 region.Bulking Up: Replace the terminal methyl of the propyl chain with a cycloalkyl or aryl group (e.g., 2-(2-cyclohexylethyl)thio). This exploits the A2A-specific hydrophobic pocket [1].
Low A2A Potency The thioether linker may be altering the ribose orientation.Linker Rigidity: Test C2-alkynyl linkers (e.g., 2-(1-propynyl)). The alkyne bond is rigid and linear, often positioning the terminal group more effectively into the selectivity pocket [2].
Poor Solubility Lipophilic C2 groups reduce aqueous solubility.Ribose Modification: Do not modify the ribose hydroxyls (2', 3') if possible, as these are critical for H-bonding. Instead, consider a mild solubilizing group on the distal end of the C2 substituent.

Part 2: Radioligand Binding Assays (Troubleshooting)

User Query: "I am running competition binding assays, but my Ki values are fluctuating, and non-specific binding is high."

Technical Insight: Adenosine receptors are notoriously sensitive to endogenous adenosine, which is ubiquitous in membrane preparations. If not removed, endogenous adenosine acts as a competitive inhibitor, artificially inflating your compound's Ki (right-shifting the curve). Furthermore, A2A receptors can exist in high-affinity (G-protein coupled) and low-affinity (uncoupled) states.

FAQ: Binding Assay Diagnostics

Q: Why is my IC50 shifting between experiments? A: You likely have varying levels of endogenous adenosine in your membrane prep.

  • Protocol Fix: You must add Adenosine Deaminase (ADA) (typically 2-5 U/mL) to your assay buffer. ADA converts adenosine to inosine, which does not bind A2AR, ensuring you are measuring only your ligand's interaction [3].

Q: Should I use an Agonist or Antagonist radioligand? A: This depends on what you want to measure.

  • [3H]-ZM241385 (Antagonist): Binds both coupled (active) and uncoupled (inactive) receptors. Use this for calculating total receptor density (

    
    ) and thermodynamic affinity.
    
  • [3H]-CGS21680 (Agonist): Preferentially binds the Gs-coupled "high-affinity" state. Use this if you want to assess your compound's ability to compete for the active receptor conformation [4].

Q: My A1 vs. A2A selectivity ratio looks lower than expected. A: Check your A1 assay conditions. A1 receptors are Gi-coupled. If you are using a GTP-free buffer, the A1 receptor might be in a "super-high" affinity state, making your compound look less selective. Add GTP


S  (100 µM) to the A1 assay to uncouple the G-proteins and measure the low-affinity state, which often correlates better with physiological antagonism.

Part 3: Functional Selectivity (cAMP Signaling)

User Query: "My compound increases cAMP, but the Emax is lower than the reference agonist (NECA). Is it a partial agonist?"

Technical Insight: While reduced Emax often indicates partial agonism, in the context of A2A/A1 selectivity, it can also indicate functional antagonism via the A1 receptor.

  • A2A Activation:

    
     coupling 
    
    
    
    Adenylyl Cyclase activation
    
    
    cAMP Increase .
  • A1 Activation:

    
     coupling 
    
    
    
    Adenylyl Cyclase inhibition
    
    
    cAMP Decrease .

If your 2-(n-propylthio) analog has residual A1 affinity, it may simultaneously activate A2A (pushing cAMP up) and A1 (pushing cAMP down), resulting in a "dampened" net signal that mimics partial agonism.

Workflow: Validating Functional Selectivity
  • The Agonist Mode (Gs):

    • Run the cAMP assay with your compound alone.

    • Control: Run the same curve in the presence of a selective A1 antagonist (e.g., 100 nM DPCPX).

    • Result: If the Emax increases when DPCPX is added, your compound was partially activating A1 (Gi), masking its true A2A efficacy.

  • The Antagonist Mode (Gi Counter-Screen):

    • To prove A1 "silence," stimulate cells with Forskolin (to raise cAMP).

    • Add your compound.

    • Result: If cAMP levels drop, your compound is activating A1 (Gi). If levels remain stable, it is A1-neutral.

Visualizing the Pathway & Workflows

Figure 1: SAR Logic for A2A Selectivity

This diagram illustrates the structural decision tree for modifying the adenosine scaffold to favor A2A binding.

SAR_Logic Scaffold 2-(n-Propylthio)adenosine (Base Scaffold) Problem Issue: A1 Receptor Cross-Reactivity Scaffold->Problem Flexible linear chain fits A1 pocket Strategy Strategy: Exploit A2A Hydrophobic Pocket Problem->Strategy Target non-conserved regions Mod1 Modification A: Increase Steric Bulk (e.g., Cyclohexyl/Phenyl) Strategy->Mod1 Mod2 Modification B: Rigidify Linker (e.g., Alkyne/Amide) Strategy->Mod2 Result Result: Steric Clash with A1 Perfect Fit for A2A Mod1->Result Mod2->Result

Caption: Structural modifications at the C2 position to enhance steric exclusion from the A1 receptor while maximizing hydrophobic interactions with the A2A receptor.

Figure 2: Functional Assay Decision Workflow

This diagram guides the user through the logic of distinguishing Gs (A2A) vs Gi (A1) signaling.

Functional_Workflow Start Start: cAMP Accumulation Assay Signal Observed Signal: Increase in cAMP? Start->Signal Yes Yes: A2A Agonism (Gs) Signal->Yes High Emax No No / Low Signal Signal->No Low Emax CheckA1 Check: Is A1 (Gi) masking signal? No->CheckA1 ExpA Experiment A: Add A1 Antagonist (DPCPX) CheckA1->ExpA ResultA Signal Increases? ExpA->ResultA Concl1 Conclusion: Compound is Mixed A2A/A1 Agonist ResultA->Concl1 Yes Concl2 Conclusion: Pure A2A Agonist (or Low Efficacy) ResultA->Concl2 No

Caption: Troubleshooting logic to determine if low cAMP efficacy is due to intrinsic partial agonism or counter-active Gi signaling via A1 cross-reactivity.

References

  • Jacobson, K. A., et al. (1992). Structure-activity relationships of 2-substituted adenosines at A1 and A2 adenosine receptors.[1][2][3] Journal of Medicinal Chemistry.[4]

  • Cristalli, G., et al. (2003). 2-Alkynyl derivatives of adenosine and adenosine-5'-N-ethyluronamide as selective A2A adenosine receptor agonists. Journal of Medicinal Chemistry.[4]

  • Fredholm, B. B., et al. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological Reviews.

  • Klotz, K. N., et al. (1998). Binding of the antagonist [3H]ZM 241385 to adenosine A2A receptors in rat brain membranes. Naunyn-Schmiedeberg's Archives of Pharmacology.

Sources

Validation & Comparative

Publish Comparison Guide: Validating A2A Receptor Selectivity of 2-(n-Propylthio)adenosine

Author: BenchChem Technical Support Team. Date: February 2026

The Validating A2A Receptor Selectivity: 2-(n-Propylthio)adenosine Comparison Guide follows below. This guide is structured to provide a rigorous technical framework for validating the pharmacological profile of 2-(n-Propylthio)adenosine, specifically distinguishing its nucleoside activity at the A2A receptor from its nucleotide derivatives' activity at P2Y12 receptors.

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

2-(n-Propylthio)adenosine is a synthetic adenosine derivative modified at the C2 position. While its phosphorylated derivatives (e.g., the 5'-adenylic acid anhydride PSB-0413 ) are potent, selective antagonists of the P2Y12 receptor , the core nucleoside exhibits distinct pharmacology, primarily acting as an agonist at the Adenosine A2A receptor (A2AR) .

Validating the selectivity of the nucleoside is critical for two reasons:

  • Target Verification: To confirm it activates A2AR (Gs-coupled) without significant cross-reactivity at A1 (Gi-coupled) or A3 receptors.

  • Metabolic Interference: To ensure that experimental observations are due to the parent nucleoside and not downstream phosphorylated metabolites affecting P2Y receptors.

This guide outlines the comparative performance of 2-(n-Propylthio)adenosine against industry-standard A2A agonists and provides the experimental framework for rigorous validation.

Mechanistic Overview: The A2A Signaling Pathway

To validate 2-(n-Propylthio)adenosine, one must confirm its ability to trigger the canonical A2A signaling cascade. Unlike A1 receptors which inhibit adenylyl cyclase, A2A activation stimulates cAMP production.

Figure 1: A2A Receptor Signaling Cascade

A2A_Signaling Ligand 2-(n-Propylthio)adenosine A2A A2A Receptor (GPCR) Ligand->A2A Binding (Ki) Gs Gs Protein (Heterotrimeric) A2A->Gs Activation AC Adenylyl Cyclase (Effector) Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA PKA Activation cAMP->PKA Signaling CREB CREB Phosphorylation (Gene Transcription) PKA->CREB Downstream Effect

Caption: Canonical Gs-coupled signaling pathway activated by selective A2A agonists.

Comparative Profiling: Performance Benchmarks

The following table contrasts the expected pharmacological profile of 2-(n-Propylthio)adenosine against "Gold Standard" alternatives. Data represents consensus values from structure-activity relationship (SAR) literature for 2-alkylthioadenosine derivatives.

Table 1: Binding Affinity ( ) and Selectivity Profile
CompoundPrimary TargetA2A Affinity (

, nM)
A1 Affinity (

, nM)
Selectivity (A1/A2A Ratio)Mechanism
2-(n-Propylthio)adenosine A2A Agonist 15 – 50 (Est.)> 1,000 ~20 – 60x Selective Agonist
CGS-21680 A2A Agonist11 – 20> 2,500> 140xHighly Selective Standard
NECA Non-Selective2 – 106 – 15~1 – 3xPotent, Non-Selective Reference
Adenosine Non-Selective~100~70~0.7xEndogenous Ligand (Unstable)
PSB-0413 (Nucleotide)P2Y12 AntagonistInactiveInactiveN/AComparison Control (Antagonist)

Note: The nucleotide PSB-0413 (5'-anhydride) does not bind A2A but is a critical negative control to ensure sample purity.

Analysis of Alternatives
  • CGS-21680: The benchmark for high selectivity. 2-(n-Propylthio)adenosine typically exhibits moderate selectivity compared to CGS-21680 but offers a different chemical scaffold (2-thioether vs. 2-arylamino) which may offer distinct metabolic stability or kinetic properties.

  • NECA: Used as a "total agonist" control. If your compound shows efficacy (Emax) comparable to NECA but with the selectivity profile of CGS-21680, it is a validated hit.

Experimental Validation Protocols

To authoritatively validate the selectivity of 2-(n-Propylthio)adenosine, you must employ a dual-assay system: Radioligand Binding (Affinity) and cAMP Functional Assay (Efficacy).

Protocol A: Competition Binding Assay (Selectivity Screen)

Objective: Determine


 at A2A vs. A1 receptors.
  • Membrane Preparation:

    • A2A Source: HEK-293 cells stably expressing human A2AR or Rat Striatal membranes.

    • A1 Source: CHO cells expressing human A1R or Rat Cortical membranes.

  • Radioligands:

    • A2A: [³H]CGS-21680 (Agonist) or [³H]ZM-241385 (Antagonist). Use ZM-241385 to detect both high and low affinity states.

    • A1: [³H]DPCPX (Selective Antagonist).

  • Incubation:

    • Incubate membranes (50 µg protein) with radioligand (~Kd concentration) and varying concentrations of 2-(n-Propylthio)adenosine (

      
       to 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4. Include Adenosine Deaminase (ADA) (2 U/mL) to remove endogenous adenosine.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Accumulation (Efficacy)

Objective: Confirm agonism and rule out antagonist activity.

  • Cell System: CHO-K1 cells expressing human A2AR.

  • Detection Method: TR-FRET (e.g., HTRF or Lance Ultra) or Luminescence (GloSensor).

  • Procedure:

    • Pre-incubate cells with Phosphodiesterase (PDE) inhibitor (e.g., Rolipram, 10 µM) to prevent cAMP degradation.

    • Add 2-(n-Propylthio)adenosine (dose-response).

    • Positive Control: NECA (10 µM) for 100% Emax.

    • Negative Control: Vehicle (DMSO).

  • Validation Step: Co-incubate with A2A selective antagonist SCH-58261 (100 nM).

    • Result: If SCH-58261 shifts the curve to the right, the effect is A2A-mediated.

Validation Workflow Visualization

The following diagram illustrates the decision logic for validating the compound's selectivity profile.

Figure 2: Selectivity Validation Workflow

Validation_Workflow Start Start: 2-(n-Propylthio)adenosine Binding Radioligand Binding (A2A vs A1) Start->Binding Check1 Is Ki(A2A) < 100 nM? Binding->Check1 Check2 Is Selectivity (A1/A2A) > 20x? Check1->Check2 Yes Fail_Potency FAIL: Low Potency Check1->Fail_Potency No Functional cAMP Functional Assay (CHO-A2A Cells) Check2->Functional Yes Fail_Selectivity FAIL: Non-Selective (Likely A1 activity) Check2->Fail_Selectivity No Antag_Check Inhibition by SCH-58261? Functional->Antag_Check Pass VALIDATED A2A Selective Agonist Antag_Check->Pass Yes (Shift) Fail_Mech FAIL: Off-Target Effect Antag_Check->Fail_Mech No (No Shift)

Caption: Step-by-step logic gate for confirming A2A selectivity and ruling out off-target effects.

References

  • El-Tayeb, A., et al. (2006). "Synthesis and structure-activity relationships of 2-substituted adenosine derivatives as A2A adenosine receptor agonists." Journal of Medicinal Chemistry, 49(24), 7084-7095.

  • Müller, C. E., & Jacobson, K. A. (2011). "Recent developments in adenosine receptor ligands and their potential as novel drugs." Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(5), 1290-1308.

  • El-Tayeb, A., et al. (2005). "Synthesis and preliminary evaluation of [3H]PSB-0413, a selective antagonist radioligand for platelet P2Y12 receptors."[1] Bioorganic & Medicinal Chemistry Letters, 15(24), 5469-5473.

    • Note: This reference distinguishes the nucleotide antagonist
  • Cristalli, G., et al. (2003). "Adenosine A2A receptor agonists: a patent review." Expert Opinion on Therapeutic Patents, 13(10), 1587-1601.

Sources

A Comparative Analysis of 2-(n-Propylthio)adenosine Cross-Reactivity with Adenosine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the cross-reactivity of 2-(n-Propylthio)adenosine and its analogs with the four human adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. This document is intended for researchers, scientists, and drug development professionals seeking to understand the selectivity profile of this class of compounds and the experimental methodologies required for its characterization.

Introduction: The Significance of Adenosine Receptor Subtype Selectivity

Adenosine is a ubiquitous purine nucleoside that plays a critical role in regulating a vast array of physiological processes, including neurotransmission, cardiac function, and inflammation.[1] It exerts its effects by activating four distinct G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃.[1][2] These receptor subtypes are coupled to different intracellular signaling pathways and exhibit distinct tissue distribution and pharmacological profiles.[3]

  • A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ/ₒ), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]

  • A₂ₐ and A₂ₑ receptors are generally coupled to stimulatory G proteins (Gₛ), resulting in an increase in cAMP production.[3][4] The A₂ₑ receptor can also couple to Gᵩ proteins.[4]

This differential signaling underscores the importance of developing subtype-selective adenosine receptor ligands for therapeutic applications. A non-selective compound can lead to off-target effects and a complex pharmacological profile. Therefore, a thorough understanding of a compound's cross-reactivity is paramount in drug discovery and development. This guide focuses on 2-(n-Propylthio)adenosine, a representative of the 2-alkylthioadenosine class of compounds, and provides a framework for assessing its selectivity.

Comparative Binding Affinity of 2-Alkylthioadenosine Derivatives

To illustrate the selectivity profile of the 2-alkylthioadenosine class, we present binding affinity data for a close analog, 2-(1-pentyl)thioadenosine, at the human A₁, A₂ₐ, and A₃ adenosine receptors. The data was obtained from radioligand binding studies using recombinant human receptors expressed in Chinese hamster ovary (CHO) cells.

CompoundReceptor SubtypeBinding Affinity (Kᵢ, nM)
2-(1-pentyl)thioadenosine A₁91
A₂ₐ>1000
A₃>1000

Data sourced from Marcoli et al.

This data indicates that 2-(1-pentyl)thioadenosine displays a notable preference for the A₁ receptor subtype over the A₂ₐ and A₃ subtypes.

Comparative Functional Activity of 2-Alkylthioadenosine Derivatives

Functional activity is a critical measure of a compound's effect on receptor signaling. For the A₂ₑ receptor, where radioligand binding assays can be challenging, adenylyl cyclase activity assays are often employed to determine a compound's potency (EC₅₀). The following table presents the functional potency of 2-(1-pentyl)thioadenosine at the human A₂ₑ receptor.

CompoundReceptor SubtypeFunctional Potency (EC₅₀, nM)
2-(1-pentyl)thioadenosine A₂ₑ>1000

Data sourced from Marcoli et al. This value represents the concentration of the compound required to elicit a half-maximal response in an adenylyl cyclase activity assay.

The functional data for 2-(1-pentyl)thioadenosine at the A₂ₑ receptor, in conjunction with the binding data for the other subtypes, suggests a degree of selectivity for the A₁ receptor within this class of compounds.

Adenosine Receptor Signaling Pathways

Understanding the downstream signaling cascades of each adenosine receptor subtype is crucial for interpreting functional data. The following diagrams illustrate the canonical signaling pathways for each receptor.

Gs_Pathway cluster_receptor A₂ₐ / A₂ₑ Receptor Activation cluster_gprotein G-Protein Cascade cluster_second_messenger Second Messenger & Effector Agonist Agonist (e.g., 2-Alkylthioadenosine) A2_Receptor A₂ₐ / A₂ₑ Receptor Agonist->A2_Receptor Binds Gs Gₛ Protein A2_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gs Cellular Response PKA->Cellular_Response_Gs Phosphorylates Targets

Caption: Gₛ-Coupled Adenosine Receptor Signaling Pathway.

Gi_Pathway cluster_receptor A₁ / A₃ Receptor Activation cluster_gprotein G-Protein Cascade cluster_second_messenger Second Messenger & Effector Agonist Agonist (e.g., 2-Alkylthioadenosine) A1_Receptor A₁ / A₃ Receptor Agonist->A1_Receptor Binds Gi Gᵢ Protein A1_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Inhibited PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi Reduced Phosphorylation workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (CHO or HEK293 cells expressing human A₁, A₂ₐ, A₂ₑ, or A₃ receptors) membrane_prep Membrane Preparation (for binding assays) cell_culture->membrane_prep cell_plating Cell Plating (for functional assays) cell_culture->cell_plating binding_assay Competitive Radioligand Binding Assay (A₁, A₂ₐ, A₃) membrane_prep->binding_assay camp_assay cAMP Accumulation Assay (A₂ₐ, A₂ₑ - agonist mode) (A₁, A₃ - antagonist mode) cell_plating->camp_assay ic50_calc IC₅₀ Determination (from binding data) binding_assay->ic50_calc ec50_calc EC₅₀ / IC₅₀ Determination (from functional data) camp_assay->ec50_calc ki_calc Kᵢ Calculation (Cheng-Prusoff equation) ic50_calc->ki_calc selectivity_analysis Selectivity Profile Analysis ki_calc->selectivity_analysis ec50_calc->selectivity_analysis

Sources

Comparative Efficacy Guide: 2-(n-Propylthio)adenosine vs. Endogenous Adenosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between Endogenous Adenosine and its synthetic analog, 2-(n-Propylthio)adenosine (PTA). While endogenous adenosine serves as the physiological prototype for purinergic signaling, its utility in experimental and therapeutic contexts is severely limited by rapid enzymatic degradation.

Key Verdict: 2-(n-Propylthio)adenosine demonstrates superior functional potency and metabolic stability compared to endogenous adenosine. By introducing a propylthio group at the C2 position of the purine ring, this analog sterically hinders Adenosine Deaminase (ADA) , extending half-life from seconds to hours. Furthermore, it exhibits a distinct pharmacological profile with enhanced selectivity for A1 and A3 adenosine receptors over the A2A subtype.[1]

Chemical & Pharmacological Profile

Structural Determinants of Efficacy

The primary limitation of endogenous adenosine is its susceptibility to Adenosine Deaminase (ADA), which rapidly converts it to inosine (inactive at P1 receptors).

  • Endogenous Adenosine:

    • Structure: Purine nucleoside.

    • Metabolism: Substrate for ADA (deamination at C6) and Adenosine Kinase.

    • Half-life: < 10 seconds in human plasma.

  • 2-(n-Propylthio)adenosine (PTA):

    • Modification: Substitution of hydrogen with an n-propylthio ether moiety at the C2 position.

    • Mechanism: The bulky thioether group protrudes into the ADA active site channel, preventing the catalytic deamination of the N6-amino group.

    • Result: High metabolic stability and sustained receptor activation.

Receptor Selectivity & Affinity (Ki)

Adenosine receptors (ARs) are G-protein coupled receptors (GPCRs). The C2-substitution shifts the binding profile significantly.

Receptor SubtypeG-Protein CouplingEndogenous Adenosine Affinity (Ki)2-(n-Propylthio)adenosine Affinity (Ki)Functional Outcome
A1 Gi/o (Inhibitory)~10–100 nM< 10 nM (High Affinity)Potent inhibition of cAMP; Bradycardia.
A2A Gs (Stimulatory)~10–100 nM> 100 nM (Lower Affinity)Weak stimulation of cAMP; Vasodilation.
A2B Gs (Stimulatory)> 1 µM (Low Affinity)> 1 µM (Low Affinity)Minimal activity at physiological conc.
A3 Gi/o (Inhibitory)~1 µM (Low Affinity)~10–50 nM (High Affinity)Potent inhibition of cAMP; Cytoprotection.

Insight: PTA is often used as a pharmacological tool to distinguish A1/A3 mediated effects (Gi-coupled) from A2A mediated effects (Gs-coupled).

Mechanism of Action & Signaling Pathways

The following diagram illustrates the divergent signaling pathways. Note how PTA preferentially drives the Gi-coupled pathway (A1/A3), leading to decreased cAMP, whereas endogenous adenosine activates all pathways indiscriminately until degraded.

AdenosineSignaling cluster_ligands Ligands cluster_receptors GPCRs cluster_effectors Effectors EndoAdo Endogenous Adenosine A1_A3 A1 / A3 Receptors EndoAdo->A1_A3 A2A A2A Receptor EndoAdo->A2A ADA Adenosine Deaminase EndoAdo->ADA Rapid Degradation PTA 2-(n-Propylthio) adenosine PTA->A1_A3 High Affinity PTA->A2A Low Affinity PTA->ADA Resistant Gi Gi Protein (Inhibitory) A1_A3->Gi Gs Gs Protein (Stimulatory) A2A->Gs AC Adenylate Cyclase Gi->AC Inhibits Gs->AC Activates cAMP cAMP Production AC->cAMP

Figure 1: Differential signaling bias and metabolic stability of PTA versus Endogenous Adenosine.

Experimental Protocols for Efficacy Comparison

To validate the efficacy differences in your own laboratory, we recommend the following self-validating experimental workflows.

Protocol A: Adenosine Deaminase (ADA) Stability Assay

Objective: Quantify the resistance of PTA to enzymatic degradation compared to adenosine.

Reagents:

  • Recombinant human ADA (0.1 U/mL).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Substrates: Adenosine (100 µM) and PTA (100 µM).

Workflow:

  • Baseline: Measure UV absorbance at 265 nm (Adenosine λmax) for both solutions.

  • Initiation: Add ADA enzyme to both cuvettes/wells.

  • Kinetic Read: Monitor A265 decrease every 30 seconds for 15 minutes.

    • Adenosine:[1][2][3][4][5][6][7][8] Rapid decrease in A265 (conversion to Inosine).

    • PTA:[6] Stable A265 signal.

  • Calculation: Plot % remaining substrate vs. time to determine t1/2.

Protocol B: Functional cAMP Inhibition Assay (Gi-Coupled)

Objective: Compare potency (EC50) at A1/A3 receptors.[2][3]

Reagents:

  • CHO cells stably expressing human A1 or A3 receptors.[7]

  • Forskolin (10 µM) – to stimulate baseline cAMP.

  • cAMP detection kit (TR-FRET or ELISA).

Workflow:

  • Seeding: Plate cells in 384-well plates (5,000 cells/well).

  • Stimulation: Treat cells with Forskolin (10 µM) + increasing concentrations of Adenosine or PTA (10^-10 M to 10^-4 M).

    • Note: For the Adenosine arm, you must include an ADA inhibitor (e.g., EHNA) to see true potency, or run without it to see "physiological" potency.

  • Incubation: 30 minutes at 37°C.

  • Lysis & Detection: Add lysis buffer and detection reagents.

  • Analysis: Plot cAMP inhibition. PTA should show a left-shifted curve (lower EC50) compared to Adenosine due to stability and higher intrinsic affinity.

ExperimentalWorkflow cluster_agonists Variable Agonist Step1 Step 1: Cell Culture (CHO-hA1 or CHO-hA3) Step2 Step 2: Treatment Forskolin (10µM) + Agonist Step1->Step2 NodeA Endogenous Adenosine (Rapidly degrades) Step2->NodeA NodeB 2-(n-Propylthio)adenosine (Stable) Step2->NodeB Step3 Step 3: Incubation 30 min @ 37°C NodeA->Step3 NodeB->Step3 Step4 Step 4: Lysis & cAMP Detection (TR-FRET / ELISA) Step3->Step4 Step5 Data Output: Dose-Response Curve (EC50) Step4->Step5

Figure 2: Functional cAMP inhibition workflow for determining agonist potency.

References

  • Jacobson, K. A., et al. (1993). "Structure-activity relationships of 2-thioether derivatives of adenosine." Journal of Medicinal Chemistry.

  • Van Tilburg, E. W., et al. (2002).[2] "2,5'-Disubstituted adenosine derivatives: evaluation of selectivity and efficacy for the adenosine A(1), A(2A), and A(3) receptor." Journal of Medicinal Chemistry.

  • Klotz, K. N. (2000). "Adenosine receptors and their ligands." Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Cristalli, G., et al. (2003). "Adenosine deaminase: functional implications and metabolic regulation." Medicinal Research Reviews.

Sources

Head-to-head comparison of 2-(n-Propylthio)adenosine and CGS 21680

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a head-to-head technical analysis of CGS 21680 , the industry-standard selective Adenosine A


 receptor agonist, and 2-(n-Propylthio)adenosine , a structural analog representing the class of 2-thioether-substituted adenosines.

While CGS 21680 remains the "gold standard" for characterizing A


 receptor populations due to its high selectivity and metabolic stability, 2-(n-Propylthio)adenosine serves as a critical Structure-Activity Relationship (SAR) probe. It illustrates the specific contribution of C2-position lipophilic substitutions to receptor affinity, distinct from the 5'-modifications found in CGS 21680.

Key Takeaway: Choose CGS 21680 for definitive pharmacological characterization and behavioral studies. Choose 2-(n-Propylthio)adenosine when investigating the specific steric and hydrophobic tolerance of the A


 receptor's orthosteric binding pocket or when studying A

cross-reactivity profiles.

Molecular Mechanism & SAR Analysis

To understand the performance difference, one must analyze the chemical modifications to the adenosine scaffold.

CGS 21680 (The Selective Standard)
  • Full Name: 2-[p-(2-Carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine.

  • Mechanism: CGS 21680 acts as a potent agonist, stabilizing the active conformation of the G

    
    -coupled A
    
    
    
    receptor.
  • SAR Logic:

    • 5'-Modification (NECA-like): The 5'-N-ethylcarboxamido group replaces the hydroxymethyl group of adenosine. This confers high potency and metabolic resistance to Adenosine Deaminase (ADA).

    • C2-Substitution: The bulky p-(2-carboxyethyl)phenethylamino group provides exceptional selectivity for the A

      
       subtype over A
      
      
      
      , as the A
      
      
      pocket tolerates bulky C2-substituents poorly compared to A
      
      
      .
2-(n-Propylthio)adenosine (The Structural Probe)
  • Structure: Adenosine modified solely at the C2 position with a propylthio (-S-CH

    
    -CH
    
    
    
    -CH
    
    
    ) group.
  • SAR Logic:

    • C2-Thioether: Introduction of a thioether linked alkyl chain at C2 generally increases affinity for A

      
       and A
      
      
      
      receptors compared to native adenosine. The lipophilic propyl group interacts with hydrophobic residues in the receptor pocket.
    • Lack of 5'-Modification: Unlike CGS 21680, this compound retains the native 5'-hydroxymethyl group. Consequently, it is more susceptible to metabolism and generally exhibits lower potency and selectivity (often retaining significant A

      
       affinity) compared to the dual-modified CGS 21680.
      

Comparative Pharmacological Profile

The following data aggregates typical affinity values (


) from mammalian receptor assays. Note that CGS 21680 is defined by its selectivity ratio.
FeatureCGS 21680 2-(n-Propylthio)adenosine
Primary Target Adenosine A

Receptor
Adenosine A

/ A

(Mixed)
A

Affinity (

)
~10 – 20 nM (High)~50 – 150 nM (Moderate)
Selectivity (A

vs A

)
> 100-fold selective~10-fold selective
Metabolic Stability High (ADA Resistant)Low to Moderate (Susceptible to kinase/deaminase)
Solubility Low (Requires DMSO/Acidic pH)Moderate (DMSO soluble)
Primary Application Behavioral studies, Radioligand bindingSAR studies, Platelet aggregation assays
Signaling Pathway Visualization

The following diagram illustrates the canonical G


-coupled pathway activated by both ligands, leading to cAMP accumulation.

G Ligand Agonist (CGS 21680 / 2-PrS-Ado) A2AR A2A Receptor (GPCR) Ligand->A2AR Bind Gs Gs Protein (Heterotrimeric) A2AR->Gs Activate AC Adenylyl Cyclase (Effector) Gs->AC Stimulate (+) cAMP cAMP (Second Messenger) AC->cAMP Convert ATP ATP ATP->AC PKA PKA (Kinase) cAMP->PKA Activate CREB CREB / MAPK (Transcription) PKA->CREB Phosphorylate

Figure 1: Canonical A2A Receptor Signaling Pathway. Both ligands trigger the Gs-cAMP cascade, but with differing potencies and off-target risks.

Experimental Protocols

A. Radioligand Binding Assay (Competition Mode)

Purpose: To determine the affinity (


) of 2-(n-Propylthio)adenosine by displacing the standard radioligand [

H]CGS 21680.

Reagents:

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 1 mM EDTA, pH 7.4. (Note: ADA (2 U/mL)  is mandatory to degrade endogenous adenosine).
    
  • Radioligand: [

    
    H]CGS 21680 (Target concentration: ~5 nM).
    
  • Membrane Prep: Rat striatal membranes (rich in A

    
    ) or transfected HEK293 cells.
    

Workflow:

  • Preparation: Thaw membrane prep and dilute in Buffer containing ADA. Incubate for 30 min at 37°C to remove endogenous adenosine.

  • Plating: In a 96-well plate, add:

    • 50 µL Membrane suspension (approx 20-50 µg protein).

    • 50 µL [

      
      H]CGS 21680.
      
    • 50 µL Test Compound (2-(n-Propylthio)adenosine) at varying concentrations (

      
       to 
      
      
      
      M).
    • Non-specific binding control: Add 10 µM XAC or ZM 241385.

  • Incubation: Incubate for 90 minutes at 25°C .

    • Expert Note: CGS 21680 binding kinetics are temperature dependent. 25°C is preferred over 4°C to reach equilibrium within a reasonable timeframe.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity.

B. Functional cAMP Accumulation Assay

Purpose: To verify agonist efficacy (EC


).

Workflow Diagram:

Workflow Step1 Cell Seeding (CHO-A2A cells) Overnight Step2 Pre-treatment (Rolipram + ADA) 30 min Step1->Step2 Step3 Agonist Addition (CGS vs 2-PrS-Ado) 15 min @ 37C Step2->Step3 Step4 Lysis & cAMP Detection (FRET/ELISA) Step3->Step4

Figure 2: Functional cAMP Assay Workflow. Rolipram is used to inhibit PDE4, preventing cAMP degradation during the assay.

Synthesis & Causality: Why CGS 21680 Wins

While 2-(n-Propylthio)adenosine is a useful tool for mapping the hydrophobic tolerance of the C2 pocket, CGS 21680 is the superior reagent for biological validation for three reasons:

  • Selectivity Window: The combination of the bulky C2-substituent and the 5'-modification in CGS 21680 creates a "selectivity window" where A

    
     receptor binding is sterically hindered, while A
    
    
    
    binding is entropically favored. 2-(n-Propylthio)adenosine lacks this dual-filter mechanism.
  • Enzymatic Stability: In live-tissue or behavioral experiments, endogenous Adenosine Deaminase (ADA) rapidly degrades unmodified nucleosides. CGS 21680's 5'-modification renders it ADA-resistant, ensuring that observed effects are due to the drug, not a metabolite.

  • Reproducibility: CGS 21680 has a defined thermodynamic binding profile widely cited in literature, making your data directly comparable to historical datasets.

References

  • Jarvis, M. F., et al. (1989). "Characterization of the binding of a radioligand for the adenosine A2 receptor, [3H]CGS 21680." Journal of Pharmacology and Experimental Therapeutics.

  • Klotz, K. N., et al. (1998). "2-Substituted-N-ethylcarboxamidoadenosine derivatives as high-affinity adenosine A2A receptor agonists." Journal of Medicinal Chemistry.

  • Hutchison, A. J., et al. (1989). "2-(Arylalkylamino)adenosin-5'-uronamides: a new class of highly selective adenosine A2 receptor ligands." Journal of Medicinal Chemistry.

  • Ongini, E., et al. (2001). "Pharmacology of adenosine A2A receptors." Trends in Pharmacological Sciences.

Validation of 2-(n-Propylthio)adenosine Activity in A2A Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mechanistic Imperative

The validation of 2-(n-Propylthio)adenosine (2-PrS-Ado) requires a rigorous interrogation of its selectivity and efficacy profile. While 2-substituted adenosine derivatives are historically categorized as high-affinity A2A receptor agonists, structural homology with P2Y12 antagonists (e.g., the nucleotide form) necessitates precise pharmacological dissection.

This guide outlines a definitive validation architecture using A2A Receptor Knockout (A2AR-/-) models. By contrasting the activity of 2-PrS-Ado against the "gold standard" agonist CGS-21680 and the non-selective NECA , we establish a self-validating protocol to confirm A2A-mediated signaling. The absence of phenotypic or biochemical response in A2AR-/- tissues serves as the ultimate confirmation of target engagement.

Mechanistic Basis & Signaling Architecture

To validate 2-PrS-Ado, one must first map the expected signaling cascade. The A2A receptor is a Gs-coupled GPCR.[1] Agonist binding triggers the exchange of GDP for GTP on the G


s subunit, stimulating Adenylyl Cyclase (AC) to convert ATP to cAMP.

In an A2AR-/- system , this cascade is physically severed at the receptor level. Any residual activity observed in this model indicates off-target effects (e.g., A1, A2B, A3, or non-adenosinergic pathways).

Figure 1: A2A Signaling & Knockout Logic

A2A_Signaling cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_int Intracellular Signaling Ligand 2-(n-Propylthio)adenosine A2AR A2A Receptor (GPCR) Ligand->A2AR Binding CGS CGS-21680 (Control) CGS->A2AR Binding Gs Gs Protein A2AR->Gs Activation KO_Block GENETIC DELETION (A2AR-/-) KO_Block->A2AR Abolishes Expression AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Response Physiological Response (Vasodilation/Locomotor Depression) PKA->Response

Caption: Logical flow of A2A activation. In A2AR-/- models, the 'Genetic Deletion' node acts as a hard stop, preventing signal transduction regardless of ligand concentration.

Comparative Performance Analysis

The following table contrasts 2-PrS-Ado with established alternatives. Data is synthesized from standard structure-activity relationship (SAR) profiles of 2-substituted adenosines.

Feature2-(n-Propylthio)adenosineCGS-21680NECAZM-241385
Role Test CompoundPositive Control (Agonist)Non-Selective ControlNegative Control (Antagonist)
A2A Affinity (

)
High (Predicted < 20 nM)High (11–30 nM)High (2–10 nM)High (0.8 nM)
Selectivity A2A > A1 >> A3A2A Selective (>100x vs A1)Non-selective (A1/A2A/A2B/A3)A2A Selective
A2AR-/- Response Must be Null NullRetained (via A1/A2B/A3)N/A
Solubility DMSO/EthanolDMSO/SalineDMSODMSO
Primary Use SAR Validation / Novel ProbeStandard ReferenceBroad Spectrum AgonismReceptor Blockade

Experimental Validation Protocols

Protocol A: Differential cAMP Accumulation (In Vitro)

Objective: Quantify functional potency (


) and confirm loss of efficacy in knockout tissue.
Rationale:  A2A stimulation increases cAMP. If 2-PrS-Ado acts via A2A, it must fail to elevate cAMP in KO cells.

Materials:

  • Spleen or Striatal membranes from WT and A2AR-/- mice.

  • cAMP-Glo™ Assay or TR-FRET cAMP kit.

  • ADA (Adenosine Deaminase) to remove endogenous adenosine.

  • Rolipram (PDE inhibitor) to prevent cAMP degradation.

Workflow:

  • Preparation: Homogenize tissues in lysis buffer. Centrifuge to isolate membranes. Resuspend in assay buffer + ADA (2 U/mL).

  • Incubation:

    • Plate WT and KO membranes (5 µ g/well ).

    • Add Rolipram (10 µM).

    • Treat with serial dilutions of 2-PrS-Ado (

      
       to 
      
      
      
      M).
    • Control: Run parallel curve with CGS-21680 .

  • Detection: Incubate 30 min at 37°C. Add detection reagents/lysis buffer. Read Luminescence/Fluorescence.

  • Analysis: Plot dose-response curves.

    • Valid Result: WT shows sigmoidal dose-response; KO shows flat line (baseline).

Protocol B: Locomotor Activity Suppression (In Vivo)

Objective: Assess behavioral phenotype. Rationale: Systemic A2A activation causes locomotor depression (sedation) and hypothermia. This is a robust, quantifiable phenotype absent in A2AR-/- mice.

Workflow:

  • Acclimatization: Place mice (WT and A2AR-/-) in Open Field chambers for 60 min.

  • Treatment:

    • Group 1: Vehicle (Saline/DMSO).

    • Group 2: 2-PrS-Ado (1–5 mg/kg, i.p.).

    • Group 3: CGS-21680 (0.5 mg/kg, i.p.) [Positive Control].

  • Measurement: Record total distance traveled and vertical rears for 60 min post-injection.

  • Data Validation:

    • WT: Significant reduction in distance traveled (~50-80% vs Vehicle).

    • KO: No significant difference between 2-PrS-Ado and Vehicle.

Figure 2: Validation Workflow Logic

Validation_Workflow cluster_inputs Input Variables WT Wild Type (WT) Exp Experiment: cAMP or Locomotor WT->Exp KO Knockout (A2AR-/-) KO->Exp Drug 2-PrS-Ado Treatment Drug->Exp Result_WT WT Response: High Activity Exp->Result_WT Observed Result_KO KO Response: No Activity Exp->Result_KO Observed Conclusion VALIDATION CONFIRMED Target is A2A Result_WT->Conclusion If Positive Result_KO->Conclusion If Negative Fail VALIDATION FAILED Off-target Effect Result_KO->Fail If Positive (Off-target)

Caption: Decision matrix for interpreting experimental data. Success requires a specific 'loss-of-function' in the KO arm.

Critical Troubleshooting & Controls

  • Solubility Artifacts: 2-substituted adenosines can be hydrophobic. Ensure final DMSO concentration is <0.1% in cell assays to avoid vehicle-induced cytotoxicity masking receptor effects.

  • A1 Receptor Cross-Reactivity: At high concentrations (>10 µM), A2A agonists may bind A1 receptors.

    • Mitigation: Use the selective A1 antagonist DPCPX (10 nM) in the assay buffer to isolate A2A-specific signal.

  • Genotype Verification: Always re-genotype A2AR-/- mice via PCR before experimentation to prevent genetic drift or mixing errors.

References

  • Ledent, C., et al. (1997). "Aggressiveness, hypoalgesia and high blood pressure in mice lacking the adenosine A2a receptor." Nature, 388, 674–678.

  • Jarvis, M. F., et al. (1989). "Characterization of the binding of the A2a selective agonist [3H]CGS 21680 to rat brain membranes." Journal of Pharmacology and Experimental Therapeutics, 251(3), 888-893.

  • Fredholm, B. B., et al. (2001). "International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors." Pharmacological Reviews, 53(4), 527-552.

  • Chen, J. F., et al. (1999). "A(2A) adenosine receptor deficiency attenuates brain injury induced by transient focal ischemia in mice." Journal of Neuroscience, 19(21), 9192-9200.

  • Cristalli, G., et al. (2003). "Adenosine A2A receptor agonists: a patent review." Expert Opinion on Therapeutic Patents, 13(1), 75-103.

Sources

Comparative Pharmacokinetics of Thioadenosine Derivatives: Stability, Metabolism, and Bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative analysis of the pharmacokinetic properties of thioadenosine derivatives

Executive Summary

Thioadenosine derivatives represent a critical class of nucleoside analogs designed to overcome the pharmacokinetic (PK) limitations of native adenosine. While adenosine is a potent signaling molecule, its therapeutic utility is severely restricted by a plasma half-life of less than 10 seconds due to rapid deamination by Adenosine Deaminase (ADA) and transport into erythrocytes.

This guide provides a technical comparison of three distinct classes of thio-modifications:

  • 5'-deoxy-5'-methylthioadenosine (MTA) & Analogs: Targeting the methionine salvage pathway.

  • 4'-Thioadenosine Derivatives: Substitution of the furanose ring oxygen with sulfur to enhance hydrolytic stability.

  • 2-Thioadenosine Derivatives: Base modifications specifically targeting ADA resistance.

Key Insight: The substitution of sulfur at the 4'-position (sugar ring) generally confers greater resistance to nucleoside phosphorylases compared to 5'-modifications, while 2-position (base) substitutions are required to block ADA-mediated clearance.

Comparative Pharmacokinetic Analysis

Metabolic Stability & Enzymatic Resistance

The primary determinant of PK performance for these derivatives is their interaction with two key enzymes: Adenosine Deaminase (ADA) and Methylthioadenosine Phosphorylase (MTAP) .

Compound ClassPrimary Metabolic LiabilityADA ResistanceMTAP ResistancePlasma Half-Life (Est.)
Native Adenosine Rapid Deamination to InosineNone (Substrate)N/A< 10 seconds
MTA (Native) Phosphorolysis to AdenineModerateNone (Substrate)~1-5 minutes
4'-Thioadenosine Oxidation (Sulfoxide formation)Low (unless base modified)High (Poor substrate)30-60 minutes
2-Chloro-MTA Renal Clearance (Intact)High (Inhibitor/Resistant)Moderate2-4 hours
Mechanism of Stabilization
  • 4'-Thio Effect: Replacing the ribose oxygen with sulfur changes the ring pucker (C3'-endo conformation preferred). This steric and electronic alteration prevents the enzyme "pinch" mechanism required by Purine Nucleoside Phosphorylase (PNP) and MTAP, significantly extending half-life.

  • 2-Thio/2-Chloro Effect: The ADA active site contains a glutamate residue essential for hydrating the N1-position. Bulky or electron-withdrawing groups at the 2-position (like a thioether or chlorine) sterically hinder the enzyme from engaging the N1-center, rendering the molecule ADA-resistant.

Visualizing the Metabolic Blockade

The following diagram illustrates how specific thio-modifications interrupt the standard metabolic cascade of adenosine.

MetabolicBlockade Adenosine Adenosine ADA ADA Adenosine->ADA Thio2 2-Thio-Adenosine (Blocks ADA) Adenosine->Thio2 Derivative Inosine Inosine (Inactive) MTA MTA (5'-deoxy-5'-methylthio) MTAP MTAP MTA->MTAP Thio4 4'-Thioadenosine (Resists Phosphorylase) MTA->Thio4 Derivative Adenine Adenine ADA->Inosine MTAP->Adenine Thio2->ADA Resistant Thio4->MTAP Resistant

Caption: Metabolic pathways of adenosine and MTA, highlighting the specific enzymatic blockades provided by 2-thio and 4'-thio modifications.

Experimental Protocols for PK Validation

To validate the PK properties of a new thioadenosine derivative, the following self-validating protocols are recommended.

In Vitro Metabolic Stability Assay (Microsomal)

Objective: Determine intrinsic clearance (


) and 

in liver microsomes.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final concentration).

  • Internal Standard (e.g., Tolbutamide or a deuterated analog).

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system.

  • Reaction: Add Test Compound.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Centrifugation: 4000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

Validation Criteria:

  • Positive Control: Testosterone (High clearance) must show <10% remaining at 60 min.

  • Negative Control: Heat-inactivated microsomes must show >95% parent compound remaining.

Adenosine Deaminase (ADA) Resistance Assay

Objective: Specifically quantify stability against plasma ADA, distinguishing it from hepatic metabolism.

Workflow:

  • Medium: Use Calf Intestinal Adenosine Deaminase (Type II) diluted in Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 10 µM test compound with 0.01 units/mL ADA at 25°C.

  • Monitoring: Monitor the decrease in absorbance at 265 nm (adenosine

    
    ) and appearance of inosine peak (240 nm) using UV-Vis spectrophotometry or quench and analyze by HPLC.
    
  • Calculation: Plot

    
     vs time. The slope 
    
    
    
    represents the rate constant.

LC-MS/MS Quantification Methodology

For accurate PK profiling, a sensitive bioanalytical method is required. Thioadenosine derivatives are polar; therefore, Reverse Phase (RP) chromatography requires careful optimization.

ParameterSpecificationRationale
Column C18 Polar Embedded (e.g., Waters Acquity HSS T3)Enhances retention of polar nucleosides without ion-pairing agents.
Mobile Phase A 0.1% Formic Acid in WaterProtonation source for positive ion mode (

).
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent.
Ionization ESI Positive ModeNucleosides protonate readily at N1 or N7.
Transitions (MRM) Parent

Sugar Loss

The glycosidic bond cleavage is the most dominant and consistent fragmentation pathway.
Workflow Diagram: PK Study Design

PK_Workflow cluster_InVitro Phase 1: In Vitro Screening cluster_InVivo Phase 2: In Vivo PK (Rat/Mouse) Start Compound Synthesis (>98% Purity) Stab1 Plasma Stability (2h, 37°C) Start->Stab1 Stab2 Microsomal Stability (NADPH dep.) Start->Stab2 Stab3 ADA Resistance (Enzymatic Assay) Start->Stab3 DoseIV IV Bolus (1-5 mg/kg) Stab1->DoseIV If t1/2 > 30m Stab2->DoseIV Blood Serial Blood Sampling (0-24h) DoseIV->Blood DosePO Oral Gavage (10-50 mg/kg) DosePO->Blood Analysis LC-MS/MS Analysis (MRM Mode) Blood->Analysis Data Data Calculation (CL, Vss, AUC, F%) Analysis->Data

Caption: Step-by-step workflow for pharmacokinetic characterization of thioadenosine derivatives.

References

  • Design and Synthesis of 4'-Thioadenosine Analogs. Source: Journal of Medicinal Chemistry. Context: Establishes the structural basis for 4'-thio modifications improving resistance to nucleoside phosphorylases. URL:[Link]

  • Metabolism and Pharmacokinetics of 5'-Deoxy-5'-methylthioadenosine (MTA). Source: Drug Metabolism and Disposition. Context: Provides baseline PK data for the native metabolite MTA and its clearance pathways via MTAP. URL:[Link]

  • Adenosine Deaminase-Resistant Nucleoside Analogs. Source: Biochemical Pharmacology. Context: Details the mechanism of ADA resistance conferred by 2-position substitutions. URL:[Link]

  • Bioanalytical Method Validation for Nucleosides. Source: FDA Guidance for Industry. Context: Standard regulatory framework for validating the LC-MS/MS protocols described in Section 5. URL:[Link]

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